Product packaging for Randialic acid B(Cat. No.:)

Randialic acid B

Cat. No.: B11936312
M. Wt: 454.7 g/mol
InChI Key: GPQBTLJRTQXVOM-UORVSENQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an antioxidant isolated from Ilex cornuta;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O3 B11936312 Randialic acid B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1

InChI Key

GPQBTLJRTQXVOM-UORVSENQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Randialic Acid B from Ilex kaushue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilex kaushue, a plant steeped in traditional medicine, has emerged as a significant source of novel bioactive compounds. Among these, Randialic acid B, a pentacyclic triterpenoid, has garnered attention for its potent pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Ilex kaushue, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ilex kaushue S.Y. Hu, a species of the holly family (Aquifoliaceae), is native to southern China and northern Vietnam.[1] Traditionally, its leaves have been used to create a bitter infusion known as kuding tea, which is consumed for its purported health benefits, including anti-inflammatory, antidiabetic, and antilipidemic effects.[2] Phytochemical investigations of I. kaushue have revealed a rich chemical profile, including saponins, triterpenoids, phenolics, and flavonoids.[2] Among the diverse compounds isolated, this compound (3β-hydroxyurs-12,18-dien-28-oic acid) has been identified as a promising therapeutic agent.[3][4]

This compound, a derivative of ursolic acid, has been discovered to be a potent inhibitor of formyl peptide receptor 1 (FPR1) in human neutrophils.[3][4] This discovery has significant implications for the treatment of neutrophilic inflammatory diseases such as psoriasis. This guide will detail the scientific journey from the plant source to the isolated bioactive compound and its characterized mechanism of action.

Discovery and Bioactivity of this compound

The discovery of this compound from Ilex kaushue was the result of bioactivity-guided fractionation studies. Initial screening of an aqueous extract of I. kaushue leaves demonstrated significant inhibitory activity against human neutrophil elastase (HNE), a key enzyme in inflammatory processes.[5] This promising result prompted further investigation to identify the specific compound responsible for this activity.

Subsequent studies identified this compound as a selective antagonist of FPR1, a G-protein coupled receptor that plays a crucial role in neutrophil activation and chemotaxis.[3][4]

Quantitative Bioactivity Data

The inhibitory effects of this compound on various neutrophil functions have been quantified, highlighting its potential as a potent anti-inflammatory agent.

ParameterMethodAgonistIC50 / EffectReference
FPR1 Inhibition ---fMLFCompetitive Antagonist[4]
Reactive Oxygen Species (ROS) Production ChemiluminescencefMLFSelective Inhibition[3][4]
Elastase Release Fluorometric AssayfMLFSelective Inhibition[3][4]
CD11b Expression Flow CytometryfMLFSelective Inhibition[3][4]
Ca²⁺ Mobilization ---fMLFCompetitively Inhibited[4]
Akt Activation Western BlotfMLFCompetitively Inhibited[4]
MAPKs Activation Western BlotfMLFCompetitively Inhibited[4]

Isolation of this compound

The isolation of this compound from Ilex kaushue involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from plant materials.

Experimental Protocol for Isolation
  • Plant Material Collection and Preparation:

    • Fresh leaves of Ilex kaushue are collected and authenticated.

    • The leaves are air-dried in the shade and then ground into a coarse powder.

  • Extraction:

    • The powdered leaves are subjected to extraction with a suitable solvent. A common method is maceration or Soxhlet extraction with petroleum ether followed by chloroform.[6] Alternatively, a water extract can be prepared.[5]

    • For a water extract, the powdered leaves are boiled in distilled water, followed by filtration. The aqueous extract is then partitioned successively with ethyl acetate and n-butanol.

  • Chromatographic Separation:

    • The crude extract exhibiting the highest bioactivity (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

  • Purification:

    • The pooled fractions are further purified using repeated column chromatography, Sephadex column chromatography, or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).[7]

Isolation Workflow

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Structural Analysis A Dried Ilex kaushue Leaves B Aqueous Extraction A->B C Crude Water Extract B->C D Partitioning (EtOAc & n-BuOH) C->D E Bioactive EtOAc Fraction D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H Pooling of Active Fractions G->H I Preparative HPLC H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS) J->K L Structure Elucidation K->L

Caption: Bioactivity-guided isolation workflow for this compound.

Mechanism of Action: FPR1 Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by acting as a competitive antagonist of the formyl peptide receptor 1 (FPR1). This section details the signaling cascade that is inhibited by this compound.

FPR1 Signaling Pathway

FPR1 is activated by N-formyl peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are derived from bacteria or damaged mitochondria. Activation of FPR1 in neutrophils triggers a cascade of intracellular events leading to chemotaxis, degranulation (release of enzymes like elastase), and the production of reactive oxygen species (ROS).

This compound competitively binds to FPR1, preventing the binding of fMLF and thereby inhibiting the downstream signaling pathways.

G cluster_0 FPR1 Activation and Inhibition cluster_1 Downstream Signaling Cascade cluster_2 Cellular Responses fMLF fMLF (Agonist) FPR1 FPR1 Receptor fMLF->FPR1 Activates RAB This compound (Antagonist) RAB->FPR1 Blocks G_Protein G-Protein Activation FPR1->G_Protein PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization ROS ROS Production Ca_Mobilization->ROS Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis PI3K->ROS Elastase Elastase Release MAPK->Elastase

Caption: Inhibition of the FPR1 signaling pathway by this compound.

Conclusion

This compound, a triterpenoid isolated from Ilex kaushue, represents a significant discovery in the field of natural product-based drug development. Its selective antagonism of the FPR1 receptor highlights its potential as a therapeutic agent for a range of neutrophilic inflammatory diseases. The methodologies for its isolation and the elucidation of its mechanism of action provide a solid foundation for further preclinical and clinical investigations. This guide serves to equip researchers with the necessary technical information to advance the study of this compound and other bioactive compounds from this valuable medicinal plant.

References

An In-depth Technical Guide on the Physicochemical Properties of Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications. Identified as a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), it plays a crucial role in modulating inflammatory responses.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its characterization and evaluation of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (4aR,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picene-4a(2H)-carboxylic acidN/A
Molecular Formula C₃₀H₄₆O₃[1]
Molecular Weight 454.68 g/mol [1]
CAS Number 14021-14-8[1]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1]

Note: Further experimental data on melting point and solubility in a wider range of solvents are still under investigation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a complex pattern of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid core. Signals for olefinic protons may appear in the downfield region. The proton of the hydroxyl group would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display around 30 carbon signals, with resonances for the carboxylic acid carbonyl, olefinic carbons, and the carbon bearing the hydroxyl group appearing at characteristic chemical shifts. The numerous sp³ hybridized carbons of the core structure would resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

  • A broad band in the region of 3400-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid and hydroxyl groups.

  • A sharp, strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

  • C-O stretching vibrations around 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a prominent peak for the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the molecular ion.

Experimental Protocols

Extraction and Isolation of this compound from Ilex kaushue

This compound is a triterpenoid found in the traditional medicinal plant Ilex kaushue.[2] The following is a general workflow for its extraction and isolation.

cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered leaves of Ilex kaushue extraction Maceration or Soxhlet extraction with organic solvent (e.g., ethanol, methanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection based on TLC analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_compound Pure this compound recrystallization->pure_compound cluster_protocol FPR1 Antagonism Assay Protocol cells Neutrophils or FPR1-expressing cell line incubation1 Incubate cells with varying concentrations of this compound cells->incubation1 incubation2 Add a fluorescently labeled FPR1 agonist (e.g., fMLP) incubation1->incubation2 measurement Measure fluorescence to determine agonist binding incubation2->measurement analysis Calculate the IC50 value measurement->analysis cluster_protocol Calcium Mobilization Assay Protocol cells FPR1-expressing cells loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cells->loading treatment Pre-incubate with this compound loading->treatment stimulation Stimulate with an FPR1 agonist treatment->stimulation detection Monitor fluorescence changes to measure intracellular calcium levels stimulation->detection cluster_protocol Akt/MAPK Activation Assay Protocol cell_treatment Treat cells with this compound followed by FPR1 agonist stimulation lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE to separate proteins by size lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer probing Probe with primary antibodies against phosphorylated and total Akt/MAPK transfer->probing detection Incubate with secondary antibodies and detect signals probing->detection cluster_pathway FPR1 Signaling Pathway and Inhibition by this compound FPR1_agonist FPR1 Agonist (e.g., fMLP) FPR1 FPR1 FPR1_agonist->FPR1 Binds and Activates G_protein G-protein Activation FPR1->G_protein Randialic_Acid_B This compound Randialic_Acid_B->FPR1 Competitively Inhibits PLC PLC Activation G_protein->PLC PI3K PI3K Activation G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt_activation Akt Activation PI3K->Akt_activation Inflammatory_response Neutrophil Activation & Inflammatory Response Ca_mobilization->Inflammatory_response MAPK_activation MAPK Activation Akt_activation->MAPK_activation MAPK_activation->Inflammatory_response

References

Ursolic Acid Derivatives in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ursolic acid (UA), a pentacyclic triterpenoid ubiquitously found in medicinal herbs, fruits, and spices, has a long history of use in traditional medicine. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This technical guide provides an in-depth overview of ursolic acid and its derivatives, focusing on their mechanisms of action, relevant experimental protocols, and quantitative data to support further research and development. This document summarizes key signaling pathways modulated by UA, offers detailed methodologies for its extraction, synthesis, and bioactivity assessment, and presents collated quantitative data on its efficacy.

Introduction

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural compound that has garnered significant clinical interest due to its multifaceted therapeutic potential.[1] Found in plants like rosemary, apples, and holy basil, it has been a staple of traditional medicine for centuries.[2][3] The primary challenge in its clinical application lies in its poor bioavailability and water solubility.[4] Consequently, extensive research has focused on the synthesis of ursolic acid derivatives with enhanced pharmacological properties.[4][5] These derivatives often exhibit improved potency and selectivity, targeting key cellular signaling pathways involved in oncogenesis and inflammation.[6][7] This guide serves as a technical resource, consolidating current knowledge and providing practical methodologies for professionals in the field of drug discovery and development.

Core Signaling Pathways Modulated by Ursolic Acid

Ursolic acid and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. Key pathways include those central to cell survival, proliferation, apoptosis, and inflammation.

Anti-Cancer Mechanisms

In oncology, ursolic acid is known to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical pathways.[8][9]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Ursolic acid has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, leading to the downregulation of downstream targets like mTOR and ultimately inducing apoptosis.[8][10][11]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes.[12][13] Ursolic acid can suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, thereby preventing NF-κB's translocation to the nucleus.[14]

  • Apoptosis Pathways (Intrinsic and Extrinsic): Ursolic acid can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, promoting Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic), which leads to the release of cytochrome c from mitochondria.[1][8] It also upregulates death receptors like Fas, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[1]

Ursolic_Acid_Anticancer_Pathways Figure 1. Key Anti-Cancer Signaling Pathways Modulated by Ursolic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Death_Ligands Death Ligands (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligands->Death_Receptor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Caspase8 Caspase-8 Death_Receptor->Caspase8 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_p65_nuc->Proliferation Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->Death_Receptor Ursolic_Acid->IKK Ursolic_Acid->Bax Ursolic_Acid->Bcl2

Figure 1. Key Anti-Cancer Signaling Pathways Modulated by Ursolic Acid
Anti-inflammatory Mechanisms

Chronic inflammation is a driver of numerous diseases. Ursolic acid exhibits potent anti-inflammatory activity by targeting key mediators and pathways.[15][16]

  • Cytokine Suppression: Ursolic acid significantly reduces the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[15][17][18]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to inflammatory stimuli. Ursolic acid can inhibit the phosphorylation of ERK and JNK, thereby suppressing downstream inflammatory responses.[14][16]

  • Transcription Factor Inhibition: Beyond NF-κB, ursolic acid also suppresses the activation of other immunoregulatory transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NF-AT), which are critical for the expression of inflammatory genes.[3][16]

Ursolic_Acid_Anti_Inflammatory_Pathway Figure 2. Anti-Inflammatory Signaling Pathways Modulated by Ursolic Acid Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation IkB IκBα IKK->IkB P NFkB_p65 NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_p65->Pro_inflammatory_Genes Nuclear Translocation & Transcription AP1->Pro_inflammatory_Genes Nuclear Translocation & Transcription Ursolic_Acid Ursolic Acid Ursolic_Acid->MAPK

Figure 2. Anti-Inflammatory Signaling Pathways Modulated by Ursolic Acid

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of ursolic acid and its derivatives from various studies.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Ursolic Acid and Derivatives

IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Ursolic AcidMCF-7Breast32.0[19]
Ursolic AcidMDA-MB-231Breast (Triple-Negative)32.5[19]
Ursolic AcidA549Lung11.25 - 13.45[7]
Ursolic AcidHeLaCervical> 100[2]
Ursolic AcidC6Rat Glioma43.1[2]
Corosolic Acid (UA derivative)C6Rat Glioma28.5[2]
L-seryloxy-UA derivativeMDA-MB-231Breast (Triple-Negative)15.0[19]
L-prolyloxy-UA derivativeMDA-MB-231Breast (Triple-Negative)17.5[19]
Quinoline-UA derivative (54)MDA-MB-231Breast (Triple-Negative)0.61 ± 0.07[7]
Quinoline-UA derivative (54)HeLaCervical0.36 ± 0.05[7]
Hydroxamate-UA derivative (16)A549Lung2.5 - 6.4[6]
Table 2: Anti-Inflammatory Activity of Ursolic Acid

Data represents the reduction of pro-inflammatory markers in response to ursolic acid treatment in animal or in-vitro models.

MarkerModel SystemEffectReference
TNF-αAnimal ModelsSignificantly Reduced (SMD = -2.65)[17]
IL-6Animal ModelsSignificantly Reduced (SMD = -4.53)[17]
IL-1βAnimal ModelsSignificantly Reduced (SMD = -4.07)[17]
TNF-α, IL-6, IL-1βLPS-stimulated MacrophagesSecretion completely inhibited[3][16]
COX-2, iNOSM. tuberculosis-stimulated cellsmRNA expression suppressed[15]
Table 3: Extraction Yields of Ursolic Acid from Natural Sources

Yields can vary significantly based on the plant material, solvent, and extraction method.

Plant SourceExtraction MethodKey ParametersYieldReference
Annurca AppleOleolyte Extraction (Sunflower Oil)68.85 °C, 63 h784.40 ± 7.58 µg/mL[20][21]
Hanfu Apple PomaceMicrowave-Assisted Extraction (MAE)118s, 82% Ethanol, 1:31 ratio88.87% recovery[22]

Experimental Protocols

This section provides detailed methodologies for common experiments related to ursolic acid research.

Protocol: Extraction and Purification of Ursolic Acid

This protocol describes a general workflow for extracting ursolic acid from a plant matrix, such as apple pomace, followed by purification.

Extraction_Workflow Figure 3. General Workflow for Ursolic Acid Extraction & Purification start Start: Dried Plant Material (e.g., Apple Pomace) step1 1. Size Reduction (Grind to fine powder) start->step1 step2 2. Microwave-Assisted Extraction (MAE) - Solvent: 80-85% Ethanol - Ratio: 1:30 (g/mL) - Time: ~120 seconds step1->step2 step3 3. Filtration & Concentration - Filter to remove solid residue - Evaporate solvent under vacuum step2->step3 step4 4. Crude Extract Obtained step3->step4 step5 5. Macroporous Resin Chromatography - Adsorb extract onto resin (e.g., XAD-7) - Wash with water to remove impurities step4->step5 step6 6. Elution - Elute with increasing concentrations of ethanol (e.g., 70-90%) step5->step6 step7 7. Final Concentration & Drying - Evaporate elution solvent - Dry purified compound step6->step7 end End: Purified Ursolic Acid step7->end

Figure 3. General Workflow for Ursolic Acid Extraction & Purification

Methodology:

  • Preparation of Plant Material: Dry the plant material (e.g., apple pomace) and grind it into a fine powder to increase the surface area for extraction.

  • Microwave-Assisted Extraction (MAE):

    • Place a known amount of powdered material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 82% ethanol) at a specified sample-to-solvent ratio (e.g., 1:30.86 g/mL).[22]

    • Perform extraction in a microwave reactor for an optimized time (e.g., 118 seconds).[22]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Purification (Optional):

    • For higher purity, the crude extract can be further purified using column chromatography, for instance, with a macroporous resin like XAD-7.[22]

    • Dissolve the crude extract and load it onto the column.

    • Wash the column with deionized water to remove polar impurities.

    • Elute the ursolic acid using a step gradient of ethanol (e.g., 70%, then 80-90%).

    • Collect the fractions and concentrate them to obtain the purified compound.

Protocol: Synthesis of an Amide Derivative at C-28

This protocol outlines a representative synthesis of an ursolic acid derivative by modifying the carboxylic acid group at the C-28 position.[23]

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve ursolic acid (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath (0 °C).

    • Add oxalyl chloride (1.5-2 equivalents) dropwise. A catalytic amount of Dimethylformamide (DMF) can be added.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess oxalyl chloride under vacuum to yield the crude ursolyl chloride intermediate.

  • Amide Coupling:

    • Dissolve the crude ursolyl chloride in fresh, dry CH₂Cl₂.

    • In a separate flask, dissolve the desired amine (e.g., an amino acid ester or another primary/secondary amine, 1.2 equivalents) and a non-nucleophilic base like triethylamine (Et₃N, 2-3 equivalents) in CH₂Cl₂.

    • Add the amine solution dropwise to the ursolyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[24][25]

Materials:

  • Cells in culture (e.g., MCF-7, A549)

  • 96-well cell culture plates

  • Complete culture medium

  • Ursolic acid or derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[26]

  • Solubilization solution: e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol.[26]

  • Multi-well spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ursolic acid derivative from the stock solution in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[24]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[26]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a plate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a method for the quantitative determination of ursolic acid in an extract.[27][28][29][30]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[28][29]

  • Mobile Phase: An isocratic or gradient mixture of organic solvent and acidified water. A common mobile phase is Methanol:Water acidified to pH 3.5 with Trifluoroacetic Acid (TFA) (88:12 v/v).[29] An alternative is Acetonitrile:Methanol (80:20 v/v).[30]

  • Flow Rate: 1.0 mL/min.[29]

  • Detection Wavelength: 210 nm.[28][29]

  • Injection Volume: 20 µL.[28]

  • Column Temperature: 25-30 °C.[31]

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure ursolic acid standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).[29]

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations (e.g., 5 to 125 µg/mL).[28]

  • Preparation of Sample Solution:

    • Accurately weigh the crude or purified extract and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis:

    • Inject the standard solutions into the HPLC system, starting with the lowest concentration. Record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the ursolic acid standards. Determine the linearity (R² value should be >0.999).[28]

    • Inject the prepared sample solution into the HPLC system.

    • Identify the ursolic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of ursolic acid in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Directions

Ursolic acid and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential deeply rooted in traditional medicine. Their ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB provides a strong rationale for their development as anti-cancer and anti-inflammatory agents.[8][16] The primary hurdles of low solubility and bioavailability are being actively addressed through chemical modifications, leading to derivatives with enhanced efficacy.[4][6]

Future research should focus on several key areas. Firstly, the development of novel derivatives with improved pharmacokinetic profiles and target specificity is crucial. Secondly, more comprehensive preclinical studies are needed to fully understand the in vivo efficacy and safety of these compounds. Finally, well-designed clinical trials are required to translate the wealth of preclinical data into tangible therapeutic benefits for patients. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing ursolic acid-based therapeutics from the laboratory to the clinic.

References

Biological Activity of Triterpenoids from Ilex Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of triterpenoids isolated from various Ilex species, commonly known as holly. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Quantitative Bioactivity Data of Ilex Triterpenoids

Triterpenoids from Ilex species have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, anti-platelet, and lipid-lowering activities. The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of their potency.

Table 1: Anti-inflammatory Activity of Triterpenoids from Ilex Species

Compound/ExtractIlex SpeciesAssayTarget/Cell LineIC50 ValueReference
Ilexdunnoside A (1)Ilex dunnianaLPS-induced NO productionBV2 microglial cells11.60 µM[1]
Ilexdunnoside B (2)Ilex dunnianaLPS-induced NO productionBV2 microglial cells12.30 µM[1]
Compound 3Ilex dunnianaLPS-induced NO productionBV2 microglial cells9.70 µM[1]
Rotundinoside FIlex rotundaADP-induced platelet aggregationRat platelets22.4 µM[2]
Rotundinoside GIlex rotundaADP-induced platelet aggregationRat platelets25.6 µM[2]
Rotundinoside HIlex rotundaADP-induced platelet aggregationRat platelets32.8 µM[2]
Rotundinoside IIlex rotundaADP-induced platelet aggregationRat platelets28.9 µM[2]
Rotundinoside JIlex rotundaADP-induced platelet aggregationRat platelets30.1 µM[2]

Table 2: Cytotoxic Activity of Triterpenoids from Ilex Species

CompoundIlex SpeciesCell LineIC50 ValueReference
Laevigin E (8)Ilex rotundaA549 (Lung carcinoma)17.83 µM[3]
Laevigin E (8)Ilex rotundaHeLa (Cervical cancer)22.58 µM[3]
Laevigin E (8)Ilex rotundaLN229 (Glioblastoma)30.98 µM[3]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the studies of Ilex triterpenoids.

Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (triterpenoids from Ilex species)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test triterpenoids for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control) and incubate for another 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in the samples by comparing the absorbance with a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated using the formula: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., A549, HeLa, MCF7)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

  • Test compounds (triterpenoids from Ilex species)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test triterpenoids and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-platelet Aggregation Assay: ADP-Induced Platelet Aggregation

This assay evaluates the ability of compounds to inhibit platelet aggregation, a key process in thrombosis.

Materials:

  • Freshly drawn rat or human blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Adenosine diphosphate (ADP) solution

  • Test compounds (triterpenoids from Ilex species)

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

  • Assay Performance:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP sample to 37°C.

    • Set the baseline of the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add the test compound or vehicle to the PRP and incubate for a few minutes.

    • Induce platelet aggregation by adding a standard concentration of ADP.

  • Data Analysis:

    • Record the maximum aggregation percentage.

    • The percentage of inhibition is calculated as: [(Max. aggregation of control - Max. aggregation of treated sample) / Max. aggregation of control] x 100.

    • Determine the IC50 value from the concentration-inhibition curve.

Lipid-Lowering Activity Assay: Oil Red O Staining in HepG2 Cells

This method is used to visualize and quantify the accumulation of intracellular lipids in hepatocytes, providing a model for studying non-alcoholic fatty liver disease.

Materials:

  • HepG2 human hepatoma cell line

  • Cell culture medium

  • Free fatty acids (e.g., a mixture of oleic and palmitic acids) to induce lipid accumulation

  • Test compounds (triterpenoids from Ilex species)

  • Oil Red O staining solution

  • Formalin (for cell fixation)

  • Isopropanol (for dye extraction and quantification)

  • Microscope and microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a multi-well plate and allow them to attach.

    • Induce lipid accumulation by treating the cells with a free fatty acid mixture for 24 hours.

    • Co-treat the cells with different concentrations of the test triterpenoids.

  • Staining:

    • Wash the cells with PBS and fix them with formalin.

    • Stain the fixed cells with the Oil Red O working solution.

    • Wash the cells with water to remove excess stain.

  • Visualization and Quantification:

    • Visualize the intracellular lipid droplets (stained red) under a microscope.

    • For quantification, extract the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the extracted dye at approximately 510 nm using a microplate reader.

  • Data Analysis:

    • A decrease in absorbance in the treated wells compared to the control (fatty acid-treated only) indicates a reduction in lipid accumulation.

Signaling Pathways Modulated by Ilex Triterpenoids

The biological activities of triterpenoids from Ilex species are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Pathways: NF-κB and MAPK

Many triterpenoids from Ilex exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] In response to pro-inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). Ilex triterpenoids can interfere with these pathways by inhibiting the phosphorylation of key proteins like IκBα and MAPKs (p38, ERK, JNK), thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[5][6]

Anti-inflammatory Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Ilex_Triterpenoids Ilex Triterpenoids Ilex_Triterpenoids->IKK Inhibition MAPK MAPK (p38, JNK, ERK) Ilex_Triterpenoids->MAPK Inhibition IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->Nucleus

Caption: Inhibition of NF-κB and MAPK pathways by Ilex triterpenoids.

Vasculoprotective Pathway: PI3K/AKT/eNOS

Triterpenoid saponins from Ilex pubescens have been shown to promote blood circulation by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[7] Activation of this pathway leads to the phosphorylation and activation of eNOS, which increases the production of nitric oxide (NO) in endothelial cells. This NO plays a crucial role in vasodilation and maintaining vascular health.

Vasculoprotective Signaling Pathway Ilex_Triterpenoids Ilex Triterpenoids PI3K PI3K Ilex_Triterpenoids->PI3K Activation AKT AKT PI3K->AKT Activation eNOS eNOS AKT->eNOS Phosphorylation p_eNOS p-eNOS (Active) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO L_Arginine L-Arginine L_Arginine->p_eNOS Vasodilation Vasodilation NO->Vasodilation

Caption: Activation of the PI3K/AKT/eNOS pathway by Ilex triterpenoids.

Metabolic Regulation Pathway: AMPK

Triterpenoids from Ilex species have also been found to regulate lipid metabolism through the activation of AMP-activated protein kinase (AMPK).[8][9] AMPK is a key energy sensor in cells. Its activation can lead to a decrease in the expression of lipogenic genes (like SREBP-1) and an increase in the expression of genes involved in fatty acid oxidation (like CPT1A), ultimately reducing lipid accumulation in cells like hepatocytes.[8][9]

Metabolic Regulation Signaling Pathway Ilex_Triterpenoids Ilex Triterpenoids AMPK AMPK Ilex_Triterpenoids->AMPK Activation p_AMPK p-AMPK (Active) AMPK->p_AMPK SREBP1 SREBP-1 p_AMPK->SREBP1 Inhibition ACC ACC p_AMPK->ACC Inhibition CPT1A CPT1A p_AMPK->CPT1A Activation Lipogenesis Lipogenesis SREBP1->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1A->Fatty_Acid_Oxidation

Caption: Regulation of lipid metabolism via the AMPK pathway by Ilex triterpenoids.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of triterpenoids from Ilex species.

Experimental Workflow Plant_Material Ilex Species Plant Material (Leaves, Stems, Roots) Extraction Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Pure_Triterpenoids Pure Triterpenoids Isolation->Pure_Triterpenoids Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Triterpenoids->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Triterpenoids->Bioactivity_Screening Anti_inflammatory Anti-inflammatory Assays Bioactivity_Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assays Bioactivity_Screening->Cytotoxicity Other_Assays Other Bioassays Bioactivity_Screening->Other_Assays

Caption: General workflow for isolating and screening Ilex triterpenoids.

This technical guide serves as a foundational resource for understanding the therapeutic potential of triterpenoids from Ilex species. The compiled data, detailed protocols, and pathway visualizations are intended to support and accelerate future research and development in this promising area of natural product chemistry and pharmacology.

References

Randialic Acid B: A Technical Guide on its Mechanism of Action in Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Randialic acid B, a triterpenoid compound, in human neutrophils. The information presented herein is synthesized from current scientific literature and is intended to support research and development efforts in the field of inflammatory diseases.

Core Mechanism of Action: Competitive Antagonism of FPR1

This compound functions as a selective and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1) in human neutrophils.[1][2] FPR1 is a G-protein coupled receptor that plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria or damaged mitochondria, leading to neutrophil activation.[1][2] By competitively binding to FPR1, this compound blocks the binding of FPR1 agonists, thereby inhibiting the initiation of downstream inflammatory signaling cascades.[1][2] This targeted action prevents a range of pro-inflammatory responses in neutrophils, including the production of reactive oxygen species (ROS), degranulation, and expression of adhesion molecules.[1][2]

Quantitative Analysis of Inhibitory Effects

The inhibitory effects of this compound on various neutrophil functions have been quantified, demonstrating its potency as an anti-inflammatory agent. The following table summarizes the key quantitative data on the bioactivity of this compound in human neutrophils.

Neutrophil Function Agonist This compound Concentration Inhibitory Effect Reference
Reactive Oxygen Species (ROS) ProductionFPR1 AgonistNot specifiedSelective inhibition[1][2]
Elastase ReleaseFPR1 AgonistNot specifiedSelective inhibition[1][2]
CD11b ExpressionFPR1 AgonistNot specifiedSelective inhibition[1][2]
N-formyl peptide binding to FPR1N-formyl peptideNot specifiedInhibition[1][2]
Ca2+ MobilizationFPR1 AgonistNot specifiedCompetitive inhibition[1][2]
Akt ActivationFPR1 AgonistNot specifiedCompetitive inhibition[1][2]
MAPK ActivationFPR1 AgonistNot specifiedCompetitive inhibition[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intercepting the FPR1 signaling pathway at the receptor level. The binding of an agonist to FPR1 typically triggers a cascade of intracellular events, which are effectively blocked by this compound.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FPR1_Agonist FPR1 Agonist (e.g., N-formyl peptides) FPR1 FPR1 FPR1_Agonist->FPR1 RAB This compound RAB->FPR1 Competitive Antagonism G_Protein G-Protein Activation FPR1->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK Activation G_Protein->MAPK Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Neutrophil_Activation Neutrophil Activation (ROS, Degranulation, etc.) Ca_Mobilization->Neutrophil_Activation Akt Akt Activation PI3K->Akt Akt->Neutrophil_Activation MAPK->Neutrophil_Activation

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's effects on neutrophil function.

4.1. Isolation of Human Neutrophils

  • Source: Peripheral blood from healthy human donors.

  • Procedure:

    • Blood is subjected to dextran sedimentation to separate erythrocytes.

    • Leukocyte-rich plasma is layered over a Ficoll-Hypaque gradient and centrifuged for density gradient separation.

    • The neutrophil-rich pellet is collected.

    • Contaminating erythrocytes are removed by hypotonic lysis.

    • Isolated neutrophils are washed and resuspended in an appropriate buffer (e.g., Hanks' balanced salt solution).

  • Purity: Neutrophil purity is typically assessed by microscopy and should be >98%.

4.2. Measurement of Reactive Oxygen Species (ROS) Production

  • Principle: The assay is based on the reduction of cytochrome c by superoxide anions (O2•−), a primary ROS produced by neutrophils.

  • Procedure:

    • Isolated neutrophils are pre-incubated with this compound or vehicle control.

    • Cytochrome c is added to the cell suspension.

    • Neutrophils are stimulated with an FPR1 agonist.

    • The change in absorbance of cytochrome c is measured spectrophotometrically at a specific wavelength (e.g., 550 nm) over time.

  • Data Analysis: The rate of superoxide production is calculated from the change in absorbance and expressed as a percentage of the control.

4.3. Elastase Release Assay

  • Principle: This assay measures the activity of elastase, an enzyme released from azurophilic granules of neutrophils upon activation.

  • Procedure:

    • Neutrophils are pre-incubated with this compound or vehicle control.

    • Cells are stimulated with an FPR1 agonist in the presence of a specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).

    • The cleavage of the substrate by elastase releases a chromophore (p-nitroaniline).

    • The increase in absorbance is measured over time using a spectrophotometer.

  • Data Analysis: Elastase activity is determined from the rate of substrate cleavage and expressed as a percentage of the control.

4.4. Calcium (Ca2+) Mobilization Assay

  • Principle: Intracellular calcium levels are measured using a fluorescent calcium indicator dye (e.g., Fura-2/AM).

  • Procedure:

    • Neutrophils are loaded with the calcium indicator dye.

    • Cells are pre-treated with this compound or vehicle control.

    • The baseline fluorescence is recorded.

    • An FPR1 agonist is added to stimulate the cells.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored using a fluorometer or fluorescence microscope.

  • Data Analysis: The peak fluorescence intensity or the area under the curve is calculated and compared between treated and control groups.

4.5. Western Blot Analysis for Akt and MAPK Activation

  • Principle: This technique is used to detect the phosphorylation state of key signaling proteins, indicating their activation.

  • Procedure:

    • Neutrophils are pre-treated with this compound and then stimulated with an FPR1 agonist for a specific duration.

    • The reaction is stopped, and cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt and MAPKs (e.g., p-Akt, p-ERK, p-p38).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Experimental and Logical Workflow

The general workflow for investigating the inhibitory effects of this compound on neutrophil function follows a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Isolate Human Neutrophils Pre_incubation Pre-incubate Neutrophils with This compound or Vehicle Start->Pre_incubation Stimulation Stimulate with FPR1 Agonist Pre_incubation->Stimulation Functional_Assays Perform Functional Assays Stimulation->Functional_Assays ROS_Assay ROS Production Assay Functional_Assays->ROS_Assay Elastase_Assay Elastase Release Assay Functional_Assays->Elastase_Assay Ca_Assay Ca2+ Mobilization Assay Functional_Assays->Ca_Assay Signaling_Analysis Analyze Downstream Signaling (Western Blot for p-Akt, p-MAPK) Functional_Assays->Signaling_Analysis Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Elastase_Assay->Data_Analysis Ca_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion: this compound inhibits FPR1-mediated neutrophil activation Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound has been identified as a potent and selective antagonist of FPR1 in human neutrophils. Its ability to competitively inhibit FPR1 and subsequently block key pro-inflammatory responses, such as ROS production, degranulation, and the activation of critical signaling pathways, highlights its therapeutic potential for treating neutrophilic inflammatory diseases like psoriasis.[1][2] Future research should focus on elucidating the precise binding site of this compound on FPR1, its pharmacokinetic and pharmacodynamic properties in vivo, and its efficacy in a broader range of inflammatory disease models. These investigations will be crucial for the translation of this promising natural compound into a clinical therapeutic.

References

An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) and its Natural Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that serves as a critical pattern recognition receptor in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, FPR1 is instrumental in detecting N-formylated peptides, which are molecular signatures of bacterial invasion and mitochondrial damage.[2][3] Activation of FPR1 initiates a cascade of pro-inflammatory responses, including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), thereby guiding immune cells to sites of infection or injury.[2][4] Beyond these classical ligands, the receptor is now known to interact with a diverse array of endogenous, non-formylated peptides and proteins, expanding its role from a simple microbial sensor to a complex regulator of inflammation.[5][6] This guide provides a comprehensive overview of FPR1, its natural ligands, signaling pathways, and the key experimental protocols used in its study, offering a technical resource for professionals in immunology and drug development.

Core Concepts of FPR1 Biology

FPR1 is a seven-transmembrane domain receptor that couples primarily to the Gαi subtype of G proteins.[7] Its gene is located on chromosome 19 in humans.[8] The receptor's primary function is to recognize pathogen-associated molecular patterns (PAMPs) in the form of N-formylated peptides released by bacteria and damage-associated molecular patterns (DAMPs) from mitochondria of damaged host cells.[1][3] This recognition is a fundamental component of host defense.[8]

Cellular Expression: FPR1 is abundantly expressed in a variety of immune cells, including:

  • Neutrophils[2]

  • Monocytes and Macrophages[3]

  • Dendritic Cells[3]

Expression has also been noted in non-myeloid cells such as endothelial cells, epithelial cells, and neurons, suggesting broader physiological roles beyond innate immunity.[8][9]

Natural Ligands of FPR1

The ligand repertoire for FPR1 is diverse, encompassing both formylated and non-formylated molecules of microbial and host origin.

N-Formylated Peptides (Bacterial and Mitochondrial)

The archetypal ligands for FPR1 are short peptides bearing an N-formylmethionine residue. This is a characteristic feature of protein synthesis initiation in prokaryotes and mitochondria.[10]

  • Bacterial Peptides: The most well-characterized agonist is N-formylmethionyl-leucyl-phenylalanine (fMLF) , a potent chemoattractant derived from bacteria like E. coli.[11]

  • Mitochondrial Peptides (DAMPs): When host cells are damaged, mitochondria release N-formylated peptides that act as DAMPs, signaling sterile inflammation through FPR1 activation.[3][11] An example is the NADH reductase subunit 1 (ND-1) peptide.[11]

The N-formyl group is a critical determinant for high-potency binding and activation of FPR1.[1] Non-formylated versions of the same peptides are typically 100-fold or more less potent.[2]

Endogenous Non-Formylated Ligands

FPR1 also recognizes several host-derived proteins and peptides that lack the N-formyl modification. These interactions often lead to more nuanced or distinct functional outcomes compared to fMLF.

  • Annexin A1 (ANXA1): A 37-kDa protein that is considered a key endogenous ligand.[5] ANXA1 and its N-terminal peptides (e.g., Ac2-26) can act as FPR1 agonists, often mediating anti-inflammatory and pro-resolving signals.[5][9] It plays a crucial role in the clearance of apoptotic cells and in the antitumor immune response elicited by chemotherapy.[12]

  • Cathepsin G (CTSG): A serine protease released from neutrophil granules.[5] Unlike fMLF, its binding to FPR1 induces chemotaxis and MAPK phosphorylation but does not trigger a significant intracellular calcium flux.[2]

  • FAM19A4: A member of a cytokine-like protein family that has been identified as an endogenous agonist for FPR1.[5]

Quantitative Data on Natural Ligand Interactions

The following table summarizes quantitative data for the interaction of key natural ligands with FPR1.

LigandLigand TypeReported ActivityQuantitative MetricValueReference
fMLF Bacterial N-Formyl PeptideAgonistEC50 (ROS Production)~1 nM[13]
fMLF Bacterial N-Formyl PeptideAgonistEC50 (Chemotaxis)Lower conc. than ROS[13]
Annexin A1 (Ac2-26 peptide) Endogenous PeptideAgonistBinds with similar affinity to FPR1 and FPR2Not specified[14]
Cathepsin G Endogenous ProteinBiased AgonistInduces chemotaxis, no Ca2+ fluxNot specified[2]
Boc-Phe-dLeu-Phe-dLeu-Phe (Boc-FLFLF) Synthetic PeptideAntagonistKD (Ca2+ Mobilization)230 nM[15]
Cyclosporin H Natural CompoundAntagonistSelectively inhibits fMLF responseNot specified[13]

FPR1 Signaling Pathways

Upon agonist binding, FPR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein (Gαiβγ). This initiates a complex network of downstream signaling events.

  • G Protein Dissociation: The Gαi subunit dissociates from the βγ dimer.[2]

  • Downstream Effectors: Both Gαi and Gβγ subunits activate multiple effector enzymes.

    • Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

    • Phosphoinositide 3-kinase (PI3K): A key pathway activated downstream of FPR1.[2]

  • Second Messengers and Kinase Cascades:

    • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[6]

    • Protein Kinase C (PKC): Activated by DAG and elevated Ca2+.[6]

    • Mitogen-Activated Protein Kinases (MAPKs): FPR1 activation leads to the phosphorylation and activation of ERK1/2 and p38 MAPK.[6][16]

These signaling pathways culminate in various cellular functions, including chemotaxis, superoxide production via NADPH oxidase, degranulation, and phagocytosis.[2]

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_Protein Gi/o Protein (αβγ) FPR1->G_Protein Activation Ligand Natural Ligand (e.g., fMLF) Ligand->FPR1 Binding G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC PLC G_betagamma->PLC Activates PI3K PI3K G_betagamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves MAPK MAPK Cascade (ERK, p38) PI3K->MAPK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Response Cellular Responses (Chemotaxis, ROS, Degranulation) Ca_Cytosol->Response PKC->MAPK MAPK->Response

Caption: FPR1 canonical signaling cascade.

Key Experimental Protocols

Studying FPR1 function and its interaction with ligands involves a variety of specialized cellular assays.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining receptor activation by agonists or inhibition by antagonists.

Methodology:

  • Cell Loading: Immune cells (e.g., neutrophils or FPR1-transfected cell lines like HL-60) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]

  • Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or plate reader.

  • Ligand Addition: The test compound (agonist) is added, and the change in fluorescence intensity is recorded over time. A rapid increase indicates a rise in intracellular calcium ([Ca2+]i).

  • Antagonist Testing: To test for antagonists, cells are pre-incubated with the antagonist compound before the addition of a known agonist (like fMLF). Inhibition of the agonist-induced calcium flux indicates antagonist activity.[13]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Cells (e.g., Neutrophils) Load Load with Ca2+ -sensitive dye Harvest->Load Measure_Baseline Measure Baseline Fluorescence Load->Measure_Baseline Add_Ligand Add Test Ligand (Agonist/Antagonist) Measure_Baseline->Add_Ligand Measure_Response Record Fluorescence Change Over Time Add_Ligand->Measure_Response Plot Plot Fluorescence vs. Time Measure_Response->Plot Calculate Calculate EC50/IC50 Plot->Calculate

Caption: Workflow for an intracellular calcium mobilization assay.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient, a key function mediated by FPR1.

Methodology:

  • Apparatus: A Boyden chamber or a modern equivalent (e.g., Transwell plate) is used. This consists of two wells separated by a microporous membrane.

  • Setup: The lower well is filled with media containing the chemoattractant (e.g., fMLF). The cell suspension is placed in the upper well (the insert).

  • Incubation: The chamber is incubated for a period (e.g., 1-2 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted using microscopy. Alternatively, fluorescently labeled cells can be quantified with a plate reader.

Chemotaxis_Assay_Workflow cluster_setup Setup cluster_run Execution cluster_quant Quantification Prep_Chamber Prepare Transwell Chamber Add_Chemo Add Chemoattractant to Lower Well Prep_Chamber->Add_Chemo Add_Cells Add Cell Suspension to Upper Insert Add_Chemo->Add_Cells Incubate Incubate to Allow Cell Migration Add_Cells->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count Count Cells via Microscopy Fix_Stain->Count

Caption: Workflow for a transwell chemotaxis assay.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated FPR1, a key step in receptor desensitization, internalization, and biased signaling.

Methodology:

  • System: Typically uses engineered cell lines (e.g., CHO or HEK293) co-expressing FPR1 fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.[13]

  • Activation: Cells are stimulated with a test ligand.

  • Recruitment & Signal: If the ligand activates FPR1 in a way that promotes β-arrestin binding, the two components of the reporter system are brought into proximity, generating a measurable signal (e.g., luminescence or fluorescence).[13]

  • Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment and can be used to characterize ligand bias.

Conclusion

Formyl Peptide Receptor 1 is a central player in the initiation and regulation of innate immunity and inflammation. Its ability to recognize a structurally diverse set of natural ligands, from bacterial N-formyl peptides to endogenous anti-inflammatory proteins, underscores its complex role in host defense and homeostasis. A thorough understanding of its signaling mechanisms and the development of robust experimental protocols are essential for leveraging FPR1 as a therapeutic target for a wide range of inflammatory diseases, infectious conditions, and cancer.[4][18] The continued exploration of FPR1 ligands and their biased signaling properties holds significant promise for the development of novel, highly specific immunomodulatory drugs.

References

Potential Therapeutic Targets of Randialic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B (RAB), a triterpenoid compound, has emerged as a molecule of interest in the field of pharmacology, particularly for its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the therapeutic targets of this compound, its mechanism of action, and the experimental evidence supporting its potential for drug development. The primary focus is on its role as an antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses.

Primary Therapeutic Target: Formyl Peptide Receptor 1 (FPR1)

The principal therapeutic target of this compound is the Formyl Peptide Receptor 1 (FPR1)[1][2]. FPR1 is a G protein-coupled receptor predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria, and initiating a pro-inflammatory cascade. This compound acts as a competitive antagonist at this receptor, effectively blocking the binding of its agonists and thereby inhibiting downstream signaling pathways[1][2].

Mechanism of Action at FPR1

This compound competitively inhibits the binding of N-formyl peptides to FPR1 on human neutrophils, as well as on neutrophil-like THP-1 cells and HEK293 cells transfected with human FPR1[1][2]. This antagonistic action prevents the conformational changes in the receptor that are necessary for signal transduction.

Downstream Signaling Pathways Modulated by this compound

By antagonizing FPR1, this compound effectively suppresses several key downstream signaling events that are crucial for neutrophil activation and the subsequent inflammatory response. These include:

  • Inhibition of Calcium Mobilization: Activation of FPR1 typically leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger for many cellular processes. This compound has been shown to competitively inhibit this agonist-induced Ca²⁺ mobilization[1][2].

  • Suppression of Akt and MAPK Phosphorylation: The FPR1 signaling cascade involves the activation of protein kinase B (Akt) and mitogen-activated protein kinases (MAPKs), which are central to cell survival, proliferation, and inflammation. This compound treatment leads to a reduction in the phosphorylation, and therefore activation, of these kinases[1][2].

Below is a diagram illustrating the signaling pathway initiated by FPR1 activation and the points of inhibition by this compound.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLP fMLP (Agonist) FPR1 FPR1 fMLP->FPR1 Binds to G_protein Gαi / Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Neutrophil_Activation Neutrophil Activation (ROS Production, Elastase Release, CD11b Expression) Ca_mobilization->Neutrophil_Activation MAPK MAPK Phosphorylation PKC->MAPK Akt Akt Phosphorylation PI3K->Akt Akt->Neutrophil_Activation MAPK->Neutrophil_Activation RAB This compound RAB->FPR1 Blocks

FPR1 Signaling Pathway and Inhibition by this compound.

Quantitative Data on Biological Activity

The inhibitory effects of this compound on various neutrophil functions have been quantified, demonstrating its potency as an FPR1 antagonist.

ParameterAssayCell TypeIC50 / Ki ValueReference
Superoxide Anion Generation fMLF-induced superoxide anion productionHuman NeutrophilsNot Available[1][2]
Elastase Release fMLF-induced elastase releaseHuman NeutrophilsNot Available[1][2]
FPR1 Binding Affinity Competitive binding assay with a fluorescent N-formyl peptide analogueHuman Neutrophils, THP-1 cells, hFPR1-transfected HEK293 cellsNot Available[1][2]

Note: Specific IC50 and Ki values were not available in the abstracts of the primary research articles. The inhibitory concentration range for reactive oxygen species production, elastase release, and CD11b expression in human neutrophils activated by FPR1 is reported to be 0.1-3 μM.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the therapeutic potential of this compound.

Inhibition of Superoxide Anion Generation

This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst.

Superoxide_Assay_Workflow start Isolate Human Neutrophils preincubation Pre-incubate neutrophils with This compound or vehicle (DMSO) start->preincubation stimulation Stimulate with fMLF/cytochalasin B preincubation->stimulation measurement Measure superoxide anion production (e.g., cytochrome c reduction) stimulation->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Workflow for Superoxide Anion Generation Assay.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using standard methods such as density gradient centrifugation.

  • Pre-incubation: The isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

  • Stimulation: The pre-treated neutrophils are then stimulated with a combination of an FPR1 agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), and cytochalasin B to enhance the response.

  • Measurement: Superoxide anion production is measured using a spectrophotometric assay, such as the reduction of cytochrome c.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the half-maximal inhibitory concentration (IC50) is determined.

Inhibition of Elastase Release

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils.

Elastase_Assay_Workflow start Isolate Human Neutrophils preincubation Pre-incubate neutrophils with This compound or vehicle (DMSO) start->preincubation stimulation Stimulate with fMLF/cytochalasin B preincubation->stimulation centrifugation Centrifuge to pellet cells stimulation->centrifugation measurement Measure elastase activity in supernatant (e.g., using a fluorogenic substrate) centrifugation->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Workflow for Elastase Release Assay.

Methodology:

  • Neutrophil Isolation: Similar to the superoxide assay, human neutrophils are isolated from healthy donors.

  • Pre-incubation: Neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.

  • Stimulation: The cells are then stimulated with fMLF and cytochalasin B to induce degranulation.

  • Sample Collection: The cell suspension is centrifuged to pellet the neutrophils, and the supernatant containing the released elastase is collected.

  • Measurement: Elastase activity in the supernatant is measured using a specific substrate that releases a fluorescent or colored product upon cleavage.

  • Data Analysis: The percentage of inhibition of elastase release is calculated for each concentration of this compound to determine the IC50 value.

FPR1 Competitive Binding Assay

This assay determines the ability of this compound to compete with a known FPR1 ligand for binding to the receptor.

Methodology:

  • Cell Preparation: Human neutrophils, THP-1 cells, or hFPR1-transfected HEK293 cells are used.

  • Competition Reaction: The cells are incubated with a fixed concentration of a fluorescently labeled FPR1-specific ligand in the presence of increasing concentrations of unlabeled this compound.

  • Measurement: The amount of bound fluorescent ligand is measured using techniques such as flow cytometry or fluorescence microscopy.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value for the displacement of the fluorescent ligand is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Psoriasis-like Inflammation

The therapeutic potential of this compound has been evaluated in a mouse model of imiquimod-induced psoriasis, a well-established model that recapitulates many features of human psoriasis.

Methodology:

  • Induction of Psoriasis: A daily topical application of imiquimod cream is administered to the shaved back and/or ear of mice for several consecutive days to induce a psoriasis-like skin inflammation.

  • Treatment: Mice are treated with this compound (e.g., via topical or systemic administration) or a vehicle control.

  • Assessment of Inflammation: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and thickness.

  • Histological Analysis: At the end of the study, skin samples are collected for histological analysis to evaluate parameters such as epidermal hyperplasia and immune cell infiltration.

Conclusion

This compound demonstrates significant therapeutic potential as an anti-inflammatory agent, primarily through its antagonistic activity on the Formyl Peptide Receptor 1. By blocking FPR1, it effectively inhibits key downstream signaling pathways involved in neutrophil activation, leading to a reduction in the release of pro-inflammatory mediators. The efficacy of this compound in a preclinical model of psoriasis highlights its potential for the development of novel treatments for neutrophilic inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

References

Methodological & Application

Application Note: Mass Spectrometry Fragmentation Analysis of Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B is a naturally occurring pentacyclic triterpenoid compound.[1] Its chemical formula is C₃₀H₄₆O₃ with a molecular weight of 454.68 g/mol . Structurally, it possesses a ursane-type skeleton, which is common to many biologically active natural products. Understanding the mass spectrometry fragmentation pattern of this compound is crucial for its identification, characterization, and quantification in complex matrices such as herbal extracts and biological samples. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and discusses its expected fragmentation pattern.

Experimental Protocols

A detailed methodology for the analysis of this compound by LC-MS/MS is provided below.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. A series of working standard solutions can be prepared by diluting the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Herbal Extract: Weigh 1.0 g of the dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

  • Biological Matrix (Plasma/Urine): To 100 µL of the biological sample, add 300 µL of acetonitrile (protein precipitation). Vortex for 1 minute and then centrifuge at 12000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for fragmentation pattern analysis.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Parameters:

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 10-40 eV.

Data Presentation

The expected major fragment ions of this compound in positive ESI-MS/MS are summarized in the table below. The fragmentation is proposed based on the known fragmentation patterns of similar ursane-type triterpenoids.

Precursor Ion [M+H]⁺Proposed Fragment Ionm/z (calculated)Proposed Neutral LossFragmentation Pathway
455.3520[M+H-H₂O]⁺437.3414H₂ODehydration
455.3520[M+H-HCOOH]⁺409.3465HCOOHLoss of formic acid
455.3520[M+H-H₂O-CO]⁺409.3465H₂O + CODehydration and decarbonylation
455.3520RDA Fragment248.1822C₁₄H₂₂O₂Retro-Diels-Alder cleavage of C-ring
455.3520RDA Fragment207.1795C₁₆H₂₄ORetro-Diels-Alder cleavage of C-ring

Proposed Fragmentation Mechanism

The fragmentation of this compound is expected to follow pathways characteristic of pentacyclic triterpenoids with an ursane skeleton. In positive ion mode ESI-MS, this compound will readily form the protonated molecule [M+H]⁺ at m/z 455.3520. Subsequent collision-induced dissociation (CID) will lead to a series of product ions.

The initial fragmentation steps typically involve the loss of small neutral molecules. Due to the presence of a hydroxyl group, a facile loss of a water molecule (H₂O) is expected, resulting in a fragment ion at m/z 437.3414. The carboxylic acid moiety can lead to the neutral loss of formic acid (HCOOH), producing an ion at m/z 409.3465.

A key fragmentation pathway for triterpenoids with a double bond in the C-ring is the retro-Diels-Alder (rDA) reaction.[2][3] This cleavage occurs across the C-ring, providing significant structural information. For this compound, the rDA reaction is expected to cleave the C8-C14 and C9-C11 bonds, resulting in two diagnostic fragment ions. One fragment would encompass rings A and B, while the other would contain rings D and E. The masses of these fragments provide valuable information for the localization of substituents on the triterpenoid skeleton.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution LC Liquid Chromatography Standard->LC Herbal Herbal Extract Herbal->LC Biological Biological Matrix Biological->LC MS Mass Spectrometry (ESI+) LC->MS Eluent MSMS Tandem MS (CID) MS->MSMS [M+H]⁺ Acquisition Data Acquisition MSMS->Acquisition Analysis Fragmentation Pattern Analysis Acquisition->Analysis Quantification Quantification Acquisition->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Isolation of Randialic Acid B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. It has been identified as an antagonist of the formyl peptide receptor 1 (FPR1), playing a role in mitigating inflammatory responses, such as those observed in psoriasis-like skin conditions. This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources, primarily focusing on the stem bark of Randia spinosa (Poir.) Rubiaceae, a plant utilized in traditional Ayurvedic medicine. The methodologies detailed herein are designed to furnish researchers with a robust framework for obtaining high-purity this compound for further pharmacological investigation and drug development endeavors.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound from Randia spinosa.

ParameterValueReference
Plant Material Stem Bark of Randia spinosa[1][2]
Extraction Method Maceration[1]
Extraction Solvent 95% Ethanol[1]
Yield of this compound ~0.004% (w/w) of dried stem bark[1]
Melting Point 256°C[1]
TLC Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1)[1]
TLC Rf Value 0.55 (visualized as a violet band)[1]
HPLC Column C18, 4.6 mm x 150 mm[2]
HPLC Mobile Phase Methanol:Acetonitrile:Water (10:20:70)[2]
HPLC Detection UV at 254 nm[2]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and analysis of this compound.

Plant Material Preparation
  • Collection and Authentication: Collect the stem bark of Randia spinosa. Ensure proper botanical identification and authentication.

  • Drying and Grinding: Air-dry the collected stem bark in the shade to prevent the degradation of phytochemicals. Once completely dried, grind the bark into a coarse powder using a mechanical grinder.

Extraction of Crude Saponins
  • Maceration: Weigh the powdered stem bark. For every 100g of powder, add 500 mL of 95% ethanol. Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: After maceration, filter the extract through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. Concentrate the extract to approximately 1/25th of its original volume.[1]

  • Initial Crystallization: Allow the concentrated extract to stand overnight at room temperature. This may yield brownish crystals of D-mannitol, which should be removed by filtration.[1]

  • Final Concentration: Further concentrate the filtrate to obtain a brown, viscous mass, which represents the crude saponin extract.

Acid Hydrolysis of Saponins
  • Hydrolysis: To the crude saponin extract, add a 7% (v/v) solution of sulfuric acid. Heat the mixture on a steam bath for at least 4 hours to hydrolyze the saponin glycosides into their aglycone and sugar moieties.[1]

  • Cooling and Neutralization: After heating, cool the reaction mixture to room temperature.

Isolation of the Aglycone Mixture
  • Solvent Extraction: Transfer the cooled, hydrolyzed mixture to a separatory funnel. Extract the mixture three times with diethyl ether. The volume of diethyl ether for each extraction should be approximately equal to the volume of the aqueous acidic mixture.

  • Washing: Combine the diethyl ether extracts and wash them with a saturated sodium chloride (NaCl) solution until the washings are neutral to pH paper. This step removes any remaining acid.[1]

  • Drying and Concentration: Pass the washed ether layer through anhydrous sodium sulfate to remove any residual water. Distill off the diethyl ether under reduced pressure to obtain a mixture of aglycones as a solid residue.[1]

Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column. The amount of silica gel should be approximately 20-50 times the weight of the crude aglycone mixture. Pack the column using a suitable non-polar solvent such as n-hexane.

  • Sample Loading: Dissolve the crude aglycone mixture in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent like n-hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • n-Hexane:Ethyl Acetate (9:1)

    • n-Hexane:Ethyl Acetate (8:2)

    • n-Hexane:Ethyl Acetate (7:3)

    • n-Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

  • Fraction Collection and Analysis: Collect the eluate in fractions of equal volume. Monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Ethyl Acetate:Formic Acid (5:4:1). Spot the collected fractions on a TLC plate and visualize under UV light or by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). This compound should appear as a violet-colored band with an Rf value of approximately 0.55.[1]

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Crystallization and Final Purification
  • Crystallization: Dissolve the solid residue obtained from the pooled fractions in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Isolation and Drying: Collect the white, granular crystals of this compound by filtration. Wash the crystals with a small amount of cold methanol and dry them in a desiccator. Repeated crystallization from methanol may be necessary to achieve high purity.[1]

  • Confirmation of Purity: Confirm the purity of the isolated compound by measuring its melting point (expected to be around 256°C) and by High-Performance Liquid Chromatography (HPLC) analysis.[1][2]

Mandatory Visualization

Isolation_Workflow Plant_Material Dried and Powdered Stem Bark of Randia spinosa Maceration Maceration (95% Ethanol) Plant_Material->Maceration Filtration_Concentration Filtration and Concentration Maceration->Filtration_Concentration Crude_Saponins Crude Saponin Extract Filtration_Concentration->Crude_Saponins Acid_Hydrolysis Acid Hydrolysis (7% H2SO4, heat) Crude_Saponins->Acid_Hydrolysis Hydrolyzed_Mixture Hydrolyzed Mixture Acid_Hydrolysis->Hydrolyzed_Mixture Solvent_Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolyzed_Mixture->Solvent_Extraction Aglycone_Mixture Crude Aglycone Mixture Solvent_Extraction->Aglycone_Mixture Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) Aglycone_Mixture->Column_Chromatography TLC_Monitoring TLC Monitoring (Rf ~ 0.55) Column_Chromatography->TLC_Monitoring Monitor Fractions Pure_Fractions Combined Pure Fractions TLC_Monitoring->Pure_Fractions Pool Fractions Crystallization Crystallization (Methanol) Pure_Fractions->Crystallization Pure_Randialic_Acid_B Pure this compound Crystallization->Pure_Randialic_Acid_B

Caption: Workflow for the isolation of this compound.

Signaling_Pathway Randialic_Acid_B This compound FPR1 Formyl Peptide Receptor 1 (FPR1) Randialic_Acid_B->FPR1 Antagonist Inflammatory_Response Neutrophil-Mediated Inflammatory Response Randialic_Acid_B->Inflammatory_Response Inhibition FPR1->Inflammatory_Response Activation Psoriasis Psoriasis-like Skin Inflammation Inflammatory_Response->Psoriasis Contributes to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Neutrophil Activation Assay Using Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are key players in the innate immune system, representing the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathology of various inflammatory diseases. The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor expressed on neutrophils that plays a crucial role in mediating their activation and chemotaxis in response to N-formylated peptides derived from bacteria or damaged mitochondria. Consequently, FPR1 has emerged as a promising therapeutic target for modulating neutrophil-mediated inflammation.

Randialic acid B, a triterpenoid compound, has been identified as a potent and selective antagonist of FPR1 in human neutrophils.[1][2] It competitively inhibits the binding of FPR1 agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), thereby attenuating downstream signaling cascades that lead to neutrophil activation. This includes the inhibition of reactive oxygen species (ROS) production, degranulation (e.g., elastase release), upregulation of adhesion molecules like CD11b, and calcium mobilization.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of this compound on fMLP-induced neutrophil activation.

Mechanism of Action: FPR1 Signaling Pathway

Upon binding of an agonist like fMLP, FPR1 activates intracellular signaling pathways, primarily through the dissociation of G-protein subunits.[3] This triggers a cascade of events including the activation of phosphoinositide-3 kinase (PI3K), mitogen-activated protein kinases (MAPK), and phospholipase C (PLC).[1][3] PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently induce an increase in intracellular calcium concentration and activate protein kinase C (PKC).[1] These signaling events culminate in various neutrophil effector functions, including chemotaxis, ROS production via NADPH oxidase, and the release of granular contents such as elastase.[1][3] this compound acts by competitively blocking the initial step of this cascade at the FPR1 receptor.

FPR1_Signaling_Pathway FPR1 Signaling Pathway in Neutrophils cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Neutrophil Response fMLP fMLP FPR1 FPR1 fMLP->FPR1 Activates RAB This compound RAB->FPR1 Inhibits G_Protein G-protein FPR1->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt ROS ROS Production MAPK->ROS Elastase Elastase Release MAPK->Elastase CD11b CD11b Upregulation MAPK->CD11b Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->ROS Ca_PKC->Elastase Ca_PKC->CD11b Akt->ROS Akt->Elastase Akt->CD11b Experimental_Workflow Experimental Workflow for Neutrophil Activation Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection Human Venous Blood Collection Neutrophil_Isolation Neutrophil Isolation (e.g., Ficoll-Paque) Blood_Collection->Neutrophil_Isolation Preincubation Pre-incubation with this compound or Vehicle Neutrophil_Isolation->Preincubation Stimulation Stimulation with fMLP Preincubation->Stimulation Measurement Measurement of Activation Marker Stimulation->Measurement Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Measurement->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

References

Application Notes and Protocols for Measuring Inhibition of Elastase Release by Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation by inflammatory stimuli, HNE is released into the extracellular space, where it can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in various inflammatory diseases.[2] The N-formyl peptide receptor 1 (FPR1), a G-protein coupled receptor, is a key player in neutrophil activation, triggered by bacteria- or mitochondria-derived N-formyl peptides.[3][4] Activation of FPR1 initiates a signaling cascade leading to neutrophil degranulation and the release of elastase.[5]

Randialic acid B, a triterpenoid derivative of ursolic acid, has been identified as a selective inhibitor of FPR1 in human neutrophils.[3][4] It has been shown to selectively inhibit reactive oxygen species production, elastase release, and CD11b expression in human neutrophils activated by FPR1 agonists.[3][6] This document provides detailed protocols for measuring the inhibitory effect of this compound on elastase release from primary human neutrophils.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[4] By binding to FPR1, it blocks the downstream signaling cascade that is normally initiated by FPR1 agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLP). This inhibitory action prevents the mobilization of intracellular calcium (Ca²⁺) and the activation of key signaling proteins like Akt and Mitogen-Activated Protein Kinases (MAPKs), which are crucial for neutrophil degranulation and subsequent elastase release.[3][4]

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein G-protein FPR1->G_protein Activates fMLP fMLP (Agonist) fMLP->FPR1 Binds RAB This compound RAB->FPR1 Inhibits Ca_mobilization Ca²⁺ Mobilization MAPK_Akt MAPK & Akt Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PLC->Ca_mobilization Ca_mobilization->MAPK_Akt Granule Azurophilic Granule MAPK_Akt->Granule Signals Degranulation Elastase_Release Elastase Release Granule->Elastase_Release Exocytosis

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The inhibitory potency of this compound on fMLP-induced elastase release can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table serves as a template for presenting such data.

CompoundAgonist (Concentration)IC₅₀ for Elastase Release (µM)Reference
This compoundfMLP (30 nM)Data to be determined experimentallyN/A
Positive ControlfMLP (30 nM)e.g., Genistein (0.6 µM)[7]

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from fresh human whole blood using density gradient centrifugation.[6][8]

Materials and Reagents:

  • Human whole blood collected in EDTA-containing tubes

  • Density gradient medium (e.g., Polymorphprep™, Histopaque®)[9]

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with 2% Heat-Inactivated Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 5 mL of whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

  • Centrifuge at 500 x g for 35 minutes at 20°C with the brake off.

  • After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new 50 mL conical tube.

  • Add 3-4 volumes of HBSS (without Ca²⁺/Mg²⁺) to wash the cells and centrifuge at 350 x g for 10 minutes.

  • To remove contaminating red blood cells, resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.

  • Stop the lysis by adding 10 mL of HBSS (without Ca²⁺/Mg²⁺) and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the neutrophil pellet in HBSS containing 2% FBS or HSA.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

  • Resuspend the cells in the appropriate assay buffer to the desired concentration (e.g., 2 x 10⁶ cells/mL).

Protocol 2: Measurement of Elastase Release Inhibition

This protocol details the measurement of elastase release from isolated neutrophils using a fluorometric or colorimetric substrate.[10]

Materials and Reagents:

  • Isolated human neutrophils (from Protocol 1)

  • This compound (dissolved in DMSO, then diluted in assay buffer)

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine), FPR1 agonist

  • Cytochalasin B (CB)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for colorimetric assay or (Z-Ala-Ala-Ala-Ala)₂Rh110 for fluorometric assay)[11]

  • Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Experimental Workflow:

experimental_workflow A 1. Isolate Human Neutrophils B 2. Seed Neutrophils in 96-well Plate A->B C 3. Pre-incubate with Cytochalasin B B->C D 4. Add this compound (or vehicle) C->D E 5. Add Elastase Substrate D->E F 6. Stimulate with fMLP E->F G 7. Incubate at 37°C F->G H 8. Measure Signal (Absorbance/Fluorescence) G->H I 9. Analyze Data & Calculate IC₅₀ H->I

Caption: Workflow for the elastase release inhibition assay.

Procedure:

  • Prepare a suspension of isolated neutrophils at a concentration of 2 x 10⁶ cells/mL in Assay Buffer.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Pre-treat the cells by adding Cytochalasin B (final concentration ~1-5 µg/mL) and incubate for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response.[10]

  • Add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at 37°C.

  • Add 20 µL of the elastase substrate to each well.

  • Initiate elastase release by adding 20 µL of fMLP (final concentration ~30 nM).

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance (at 405 nm for p-nitroanilide substrate) or fluorescence (Ex/Em = 485/525 nm for rhodamine 110-based substrate) every 1-2 minutes for 30-60 minutes.

Controls:

  • Negative Control: Neutrophils with vehicle, without fMLP stimulation.

  • Positive Control (100% release): Neutrophils with vehicle, with fMLP stimulation.

  • Vehicle Control: To ensure the solvent (DMSO) does not affect elastase release.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve (change in absorbance or fluorescence over time).

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage inhibition for each concentration of this compound:

    % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the fMLP-induced elastase release.

References

Application Notes and Protocols for Assessing Reactive Oxygen Species (ROS) Production with Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways, their overproduction can lead to oxidative stress, a state implicated in numerous inflammatory diseases. Neutrophils, key players in the innate immune system, are potent producers of ROS, primarily through the NADPH oxidase 2 (NOX2) enzyme complex. This "oxidative burst" is a crucial defense mechanism against pathogens but can also contribute to tissue damage in inflammatory conditions.

Randialic acid B is a triterpenoid compound that has been identified as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1) in human neutrophils.[1][2] FPR1 is a G-protein coupled receptor that, upon activation by specific agonists (e.g., N-formyl peptides from bacteria or mitochondria), triggers a signaling cascade leading to neutrophil activation, including the robust production of ROS.[1][2] By blocking FPR1, this compound can effectively inhibit this agonist-induced ROS production.

These application notes provide a detailed protocol for utilizing standard ROS detection methods to assess and quantify the inhibitory effect of this compound on ROS production in human neutrophils. This is particularly relevant for researchers in immunology, inflammation, and drug discovery who are investigating novel anti-inflammatory agents.

Principle of the Assay

This protocol describes a cell-based assay to measure the inhibition of ROS production by this compound in neutrophils. The assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.

Neutrophils are pre-incubated with varying concentrations of this compound before being stimulated with an FPR1 agonist to induce ROS production. The reduction in fluorescence in the presence of this compound, compared to the stimulated control, allows for the quantification of its inhibitory activity.

Quantitative Data Summary

The following table presents example data illustrating the inhibitory effect of this compound on FPR1 agonist-induced ROS production in human neutrophils. The data is expressed as the percentage of inhibition relative to the positive control (agonist-stimulated cells without inhibitor). The IC50 value, representing the concentration of this compound required to inhibit 50% of the ROS production, is also provided.

Note: This is representative data for illustrative purposes.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage Inhibition (%)
0 (Unstimulated Control)150N/A
0 (Agonist Control)15000
1112525
378048
1030080
3018098
IC50 (µM) ~3.1

Experimental Protocols

Materials and Reagents
  • Human neutrophils (isolated from fresh human blood)

  • This compound

  • FPR1 agonist (e.g., N-Formyl-Met-Leu-Phe, fMLP)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol: Assessing Inhibition of ROS Production
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in HBSS to achieve the desired final concentrations.

    • Prepare a stock solution of the FPR1 agonist (e.g., 1 mM fMLP) in DMSO. Dilute in HBSS to the desired working concentration (e.g., 2 µM for a final concentration of 1 µM).

    • Prepare a 5 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute to a 20 µM working solution in HBSS. Keep this solution protected from light.

  • Cell Preparation:

    • Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

    • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Add 50 µL of the neutrophil cell suspension to each well of a 96-well black, clear-bottom plate.

    • Add 25 µL of the this compound dilutions to the respective wells. For control wells, add 25 µL of HBSS (with the corresponding percentage of DMSO as a vehicle control).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the 20 µM DCFH-DA working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Initiate the ROS production by adding 25 µL of the FPR1 agonist working solution to the stimulated wells. For unstimulated controls, add 25 µL of HBSS.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 60 minutes, with readings every 5 minutes, or as a single endpoint measurement after a specific incubation time (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Subtract the background fluorescence from the unstimulated control wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_AgonistControl))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FPR1 FPR1 Receptor G_Protein G-Protein Activation FPR1->G_Protein Activates NOX2 NADPH Oxidase (NOX2) Superoxide O₂⁻ (Superoxide) NOX2->Superoxide Produces Agonist FPR1 Agonist (e.g., fMLP) Agonist->FPR1 Binds RAB This compound RAB->FPR1 Blocks PLC PLC G_Protein->PLC PKC PKC PLC->PKC PKC->NOX2 Activates O2 O₂ O2->NOX2

Caption: FPR1 signaling pathway leading to ROS production and its inhibition by this compound.

Experimental_Workflow start Start prep_cells Prepare Neutrophil Suspension (1x10^6 cells/mL) start->prep_cells plate_cells Plate Cells (50 µL/well) prep_cells->plate_cells add_rab Add this compound (25 µL, varied concentrations) plate_cells->add_rab incubate1 Incubate (15 min at 37°C) add_rab->incubate1 add_probe Add DCFH-DA Probe (25 µL) incubate1->add_probe incubate2 Incubate in Dark (30 min at 37°C) add_probe->incubate2 add_agonist Add FPR1 Agonist (25 µL) incubate2->add_agonist measure Measure Fluorescence (Ex: 485nm, Em: 535nm) add_agonist->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's inhibition of ROS production.

References

Application of Randialic Acid B in Psoriasis Animal Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randialic acid B, a triterpenoid compound, has demonstrated significant therapeutic potential in preclinical models of psoriasis. Research indicates its efficacy in mitigating key pathological features of this chronic inflammatory skin disease. This document provides a comprehensive overview of the application of this compound in the widely utilized imiquimod-induced psoriasis animal model, including detailed experimental protocols, quantitative data from relevant studies, and insights into its mechanism of action.

Mechanism of Action

This compound is understood to exert its anti-psoriatic effects primarily through the antagonism of the formyl peptide receptor 1 (FPR1).[1][2] Dysregulated activation of neutrophils is a major pathogenic factor in psoriasis, and FPR1 plays a crucial role in triggering neutrophil activation.[1][2] By blocking FPR1, this compound inhibits downstream signaling pathways, leading to a reduction in neutrophil-mediated inflammation. This includes the suppression of reactive oxygen species production, elastase release, and neutrophil infiltration into the skin.[1][2] The IL-23/IL-17 inflammatory axis is a cornerstone of psoriasis pathogenesis, and while direct modulation by this compound has not been explicitly detailed, its impact on neutrophil function likely intersects with this critical pathway.

Imiquimod-Induced Psoriasis Animal Model

The imiquimod (IMQ)-induced psoriasis model in mice is a well-established and widely used preclinical model that recapitulates many of the key features of human plaque psoriasis.[3][4] Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in the skin, characterized by:

  • Erythema (redness), scaling, and skin thickening. [3][5]

  • Epidermal hyperplasia (acanthosis) and parakeratosis. [1][3]

  • Infiltration of immune cells, including neutrophils, T-cells, and dendritic cells. [2][3]

  • Upregulation of pro-inflammatory cytokines associated with the IL-23/IL-17 axis. [4]

BALB/c mice are a commonly used strain for this model.[3]

Efficacy of this compound in the Imiquimod-Induced Psoriasis Model

Studies have shown that topical application of this compound significantly ameliorates the signs of psoriatic inflammation in the imiquimod-induced mouse model.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings on the effects of this compound in the imiquimod-induced psoriasis model.

ParameterImiquimod (Control) GroupThis compound Treated GroupPercentage ReductionReference
Epidermal Thickness Significantly IncreasedSignificantly ReducedData not available[1][2]
Neutrophil Infiltration Marked InfiltrationSignificantly ReducedData not available[1][2]
Desquamation (Scaling) SevereSignificantly ReducedData not available[1][2]
Transepidermal Water Loss IncreasedSignificantly ReducedData not available[1][2]

Note: Specific numerical data on the percentage of reduction for the parameters listed were not available in the cited abstracts. The information is based on the reported significant reduction.

Experimental Protocols

Imiquimod-Induced Psoriasis Model Protocol

This protocol is a standard method for inducing psoriasis-like skin inflammation in mice.

Materials:

  • BALB/c mice (female, 8-12 weeks old)

  • Imiquimod cream (5%) (e.g., Aldara™)

  • Vaseline or a control cream

  • Electric shaver

  • Calipers for measuring skin thickness

Procedure:

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Hair Removal: Shave the dorsal skin of the mice carefully.

  • Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[3][6] The control group should receive a similar application of a control cream (e.g., Vaseline).

  • Monitoring: Monitor the mice daily for the development of psoriatic signs (erythema, scaling, and skin thickness). Skin thickness can be measured using calipers.

Topical Application of this compound

This protocol outlines the topical administration of this compound to the psoriasis-like lesions.

Materials:

  • This compound

  • Appropriate vehicle for topical formulation (e.g., ointment base). The specific vehicle used in the primary study is not detailed in the available abstracts. A common approach is to use a base that allows for good skin penetration.

  • Imiquimod-induced psoriatic mice

Procedure:

  • Formulation Preparation: Prepare the this compound ointment at the desired concentration.

  • Treatment Application: Starting from a designated day of the imiquimod induction (e.g., day 1 or day 3), topically apply the this compound formulation to the affected skin area daily.

  • Control Groups: Include a vehicle control group (receiving the ointment base without this compound) and a positive control group (e.g., a standard-of-care topical treatment for psoriasis).

  • Duration: Continue the treatment for the duration of the experiment (typically until day 7 or as required by the study design).

Assessment of Efficacy

a) Macroscopic Scoring:

  • Score the severity of erythema, scaling, and skin thickness daily using a standardized scoring system (e.g., a 0-4 scale for each parameter).

b) Histological Analysis:

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the treated areas.

  • Fixation and Processing: Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and overall skin morphology.

  • Immunohistochemistry: Perform immunohistochemical staining for neutrophil markers (e.g., Ly-6G) to quantify neutrophil infiltration.

c) Molecular Analysis:

  • Isolate RNA from skin samples to analyze the expression of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by quantitative real-time PCR (qRT-PCR).

Visualizations

Signaling Pathway of this compound in Psoriasis

Randialic_Acid_B_Pathway cluster_Neutrophil Neutrophil cluster_Skin Psoriatic Skin FPR1 FPR1 Signaling Downstream Signaling (Ca2+ mobilization, Akt, MAPKs) FPR1->Signaling RAB This compound RAB->FPR1 Antagonism Activation Neutrophil Activation (ROS production, Elastase release, Chemokinesis) Signaling->Activation Inflammation Inflammation (Epidermal Hyperplasia, Neutrophil Infiltration) Activation->Inflammation Drives RAB_effect Amelioration of Psoriasis Symptoms

Caption: Mechanism of this compound in mitigating psoriatic inflammation.

Experimental Workflow for Evaluating Randialic Acid Bdot

Experimental_Workflow cluster_Induction Psoriasis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Induction Imiquimod Application (Daily for 5-7 days) Treatment Topical this compound Application Induction->Treatment Macroscopic Macroscopic Scoring (Erythema, Scaling, Thickness) Treatment->Macroscopic Histology Histological Analysis (H&E, IHC for Neutrophils) Treatment->Histology Molecular Molecular Analysis (qRT-PCR for Cytokines) Treatment->Molecular

References

Troubleshooting & Optimization

Technical Support Center: Randialic Acid B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Randialic acid B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triterpenoid compound that functions as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3][4] By binding to FPR1, it blocks the receptor from being activated by its agonists, thereby inhibiting downstream signaling pathways.[1][2] This antagonistic action prevents cellular responses such as calcium mobilization and the activation of Akt and Mitogen-Activated Protein Kinases (MAPKs).[1][3][4]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with poor water solubility. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO). One supplier reports a solubility of 100 mg/mL (219.93 mM) in DMSO with the aid of ultrasonication and warming to 60°C.

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

A3: Precipitation is a common issue when a compound dissolved in a high concentration of an organic solvent, like DMSO, is introduced into an aqueous environment like cell culture medium. The dramatic decrease in the concentration of the organic solvent reduces the compound's solubility, causing it to fall out of solution. Most cell lines can only tolerate a low final concentration of DMSO, typically below 0.5%, with some sensitive primary cells requiring concentrations as low as 0.1%.[1][2][5][6][7]

Q4: What are the primary methods to improve the solubility of this compound for cell-based assays?

A4: The three main strategies to enhance the solubility of hydrophobic compounds like this compound for in vitro studies are:

  • Optimized use of co-solvents: Using a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution, followed by careful dilution.

  • Complexation with cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule to increase its aqueous solubility.[8][9][10]

  • Formulation with Bovine Serum Albumin (BSA): Using BSA as a carrier protein to bind to this compound and keep it in solution in the cell culture medium.[11][12]

Troubleshooting Guide: Compound Precipitation in Cell Culture

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your cell culture experiments.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Cell Culture q1 Is the final DMSO concentration <= 0.5%? start->q1 sol1 Reduce DMSO concentration. Prepare a more concentrated stock or use a lower final concentration of this compound. q1->sol1 No q2 Was the stock solution added directly to the full volume of media? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Add stock solution to a small volume of media first, mix well, and then add to the final volume. q2->sol2 Yes q3 Consider alternative solubilization methods. q2->q3 No a2_yes Yes a2_no No end Precipitation Resolved sol2->end opt1 Cyclodextrin Complexation q3->opt1 opt2 BSA Formulation q3->opt2 opt1->end opt2->end

A step-by-step guide to troubleshooting precipitation issues.

Data Presentation: Solubility & Solvent Tolerance

Table 1: Solubility of this compound in DMSO

SolventConcentrationMethodSource
DMSO100 mg/mL (219.93 mM)Ultrasonic and warming to 60°CSupplier Data

Table 2: Recommended Maximum DMSO Concentrations for Cell Culture

Cell TypeMaximum Recommended DMSO ConcentrationNotesSource
Most Cell Lines0.5% (v/v)Some robust lines may tolerate up to 1%.[5][6]
Primary Cells≤ 0.1% (v/v)More sensitive to solvent toxicity.[5]
General Use≤ 0.1% (v/v) Safest starting point for most experiments.[2][6]

Table 3: Comparison of Solubility Enhancement Methods for Triterpenoids

MethodPrinciplePotential Fold Increase in SolubilityKey Considerations
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin's core.~35% for Ursolic Acid with β-cyclodextrin.[9]The choice of cyclodextrin type and preparation method is crucial.
BSA Formulation Binding of the hydrophobic molecule to albumin, acting as a carrier protein.Can lead to significant increases in apparent solubility.The BSA concentration and the molar ratio of drug to BSA need to be optimized.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with DMSO

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Water bath or heat block

  • Sonicator

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 454.68 g/mol ).

    • Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • To aid dissolution, warm the solution to 37-60°C and sonicate until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution for Cell Treatment:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the dilution required from your 10 mM stock solution, ensuring the final DMSO concentration in your cell culture well remains below the tolerated limit for your cell line (ideally ≤ 0.1%).[2][6]

    • Stepwise Dilution: To prevent precipitation, perform a serial dilution. First, dilute the DMSO stock solution in a small volume of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

    • Add this intermediate dilution to the final volume of cell culture medium in your experimental plate.

    • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.[2]

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum dryer or freeze-dryer

Procedure (Kneading Method): [10]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Preparation:

    • Weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.

    • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

    • Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying:

    • Dry the resulting paste under vacuum or by freeze-drying to obtain a solid powder of the inclusion complex.

  • Reconstitution:

    • The resulting powder can be dissolved in sterile water or directly in cell culture medium to prepare the stock and working solutions. The solubility should be significantly improved compared to the free compound.

    • Filter-sterilize the final solution before adding it to your cell cultures.

Protocol 3: Enhancing Solubility with Bovine Serum Albumin (BSA)

This protocol outlines the use of BSA as a carrier to improve the solubility and delivery of this compound to cells.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)

  • Fatty acid-free BSA

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • 37°C incubator or water bath

Procedure:

  • Prepare BSA Solution:

    • Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free cell culture medium at a desired concentration (e.g., 4 mg/mL).

    • Warm the BSA solution to 37°C.

  • Complex Formation:

    • Slowly add the concentrated DMSO stock of this compound to the pre-warmed BSA solution while gently vortexing or stirring. The final DMSO concentration should be kept to a minimum.

    • Incubate the mixture at 37°C for 30 minutes to allow for the binding of this compound to BSA.

  • Application to Cells:

    • This this compound-BSA complex solution can now be further diluted in your complete cell culture medium to achieve the final desired concentration for your assay.

    • Remember to include appropriate controls, including a vehicle control (DMSO + BSA solution) and a BSA-only control.

Signaling Pathway

This compound as an FPR1 Antagonist

This compound competitively binds to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor. This binding prevents the natural ligands of FPR1 from activating the receptor, thereby inhibiting the downstream signaling cascade that is typically involved in inflammatory responses. The diagram below illustrates this mechanism of action.

FPR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FPR1 FPR1 Receptor G_protein G-protein (Gi) FPR1->G_protein Activates Ligand FPR1 Agonist (e.g., fMLP) Ligand->FPR1 Activates RAB This compound (Antagonist) RAB->FPR1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (e.g., Chemotaxis, ROS production) Ca_release->Cell_Response MAPK MAPK Phosphorylation (e.g., ERK, p38) PKC->MAPK Akt Akt Phosphorylation PI3K->Akt Akt->Cell_Response MAPK->Cell_Response

Mechanism of FPR1 antagonism by this compound.

References

Technical Support Center: Optimizing Randialic acid B Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Randialic acid B in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triterpenoid derivative of ursolic acid.[1][2] Its primary mechanism of action is the competitive antagonism of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor highly expressed on neutrophils and other phagocytic cells.[1][2] By blocking FPR1, this compound inhibits downstream signaling pathways, including calcium mobilization and the activation of Akt and MAPKs.[1][2]

Q2: In which cell lines has this compound been tested?

This compound has been primarily studied in human neutrophils.[1][2] It has also been shown to be effective in neutrophil-like differentiated HL-60 cells, the human monocytic cell line THP-1, and in HEK293 cells transfected with human FPR1.[1][2][3][4]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the stability of this compound in cell culture media?

The stability of lipophilic compounds like this compound in aqueous cell culture media can be limited and is influenced by factors such as media composition (especially serum content), pH, light, and temperature.[5] It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. For long-term experiments, the stability of the compound in your specific cell culture medium should be empirically determined.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibitory effect of this compound Incorrect concentration: The concentration of this compound may be too low to effectively inhibit FPR1.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay.
Compound degradation: this compound may have degraded due to improper storage or instability in the experimental buffer.Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Cell health: The cells may not be healthy or responsive.Ensure cells are in the logarithmic growth phase and have high viability. Check for signs of stress or contamination.
Assay conditions: The agonist (e.g., fMLP) concentration may be too high, overcoming the competitive inhibition.Optimize the agonist concentration to be near its EC50 value to increase the sensitivity of the inhibition assay.
High background signal in functional assays Autofluorescence of the compound: this compound may exhibit some intrinsic fluorescence at the wavelengths used for detection.Run a control with this compound alone (without cells or other reagents) to determine its contribution to the signal.
Non-specific binding: The compound may be binding non-specifically to the plate or other assay components.Consider using low-binding plates and including a blocking agent (e.g., BSA) in your assay buffer if appropriate.
Observed cytotoxicity High concentration: The concentration of this compound used may be toxic to the cells.Determine the cytotoxic profile of this compound in your cell line using a viability assay (e.g., MTT, LDH). Use concentrations well below the cytotoxic threshold for functional assays.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is typically below 0.5% (v/v), and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Variability between experiments Inconsistent cell passage number: The responsiveness of cells can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent reagent preparation: Variations in the preparation of stock solutions or dilutions can lead to inconsistent results.Prepare and store reagents consistently. Use calibrated pipettes for accurate dilutions.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various in vitro assays. Researchers should note that the optimal concentration can vary depending on the cell type, agonist concentration, and specific experimental conditions.

Assay Cell Type Agonist IC50 / Effective Concentration Reference
FPR1 Binding Inhibition Human Neutrophils, THP-1, hFPR1-HEK293N-formyl peptideCompetitive inhibition observed; specific IC50 not reported[1][2]
Superoxide Anion Generation Human NeutrophilsfMLP/CBInhibition observed[1][2]
Elastase Release Human NeutrophilsfMLP/CBInhibition observed[1][2]
CD11b Expression Human NeutrophilsfMLPInhibition observed[1][2]
Calcium Mobilization Human NeutrophilsfMLPCompetitive inhibition observed[1][2]
Akt and MAPK Activation Human NeutrophilsfMLPCompetitive inhibition observed[1][2]

Note: IC50 values for cytotoxicity should be determined for each cell line used in your experiments.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Neutrophil Respiratory Burst Assay (fMLP-induced)

This protocol is adapted from standard methods for measuring reactive oxygen species (ROS) production in neutrophils.

  • Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.

  • Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Add a ROS detection reagent, such as Dihydrorhodamine 123 (DHR 123), to the cell suspension.

  • Stimulate the cells with an optimal concentration of fMLP (N-formylmethionyl-leucyl-phenylalanine) and cytochalasin B.

  • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Measure the fluorescence of the oxidized product (Rhodamine 123) using a fluorescence plate reader or flow cytometer.

Neutrophil Elastase Release Assay

This protocol measures the release of elastase from neutrophil granules upon stimulation.

  • Isolate and resuspend human neutrophils as described for the respiratory burst assay.

  • Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Add a specific elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to the cell suspension.

  • Stimulate the cells with fMLP and cytochalasin B.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction and measure the fluorescence of the cleaved substrate using a fluorescence plate reader.

CD11b Expression Assay by Flow Cytometry

This protocol quantifies the upregulation of the adhesion molecule CD11b on the neutrophil surface.

  • Isolate human neutrophils and resuspend them in a suitable buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Stimulate the cells with fMLP for 15-30 minutes at 37°C.

  • Stop the stimulation by adding ice-cold buffer.

  • Stain the cells with a fluorescently labeled anti-CD11b antibody.

  • Wash the cells to remove unbound antibody.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Isolate & Prepare Neutrophils pre_incubation Pre-incubate Cells with This compound or Vehicle prep_cells->pre_incubation prep_compound Prepare Randialic Acid B Dilutions prep_compound->pre_incubation stimulation Stimulate with fMLP pre_incubation->stimulation ros_assay Respiratory Burst Assay (ROS Detection) stimulation->ros_assay elastase_assay Elastase Release Assay (Substrate Cleavage) stimulation->elastase_assay cd11b_assay CD11b Expression Assay (Flow Cytometry) stimulation->cd11b_assay data_analysis Quantify Inhibition (IC50 Determination) ros_assay->data_analysis elastase_assay->data_analysis cd11b_assay->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

signaling_pathway fMLP fMLP (Agonist) FPR1 FPR1 Receptor fMLP->FPR1 RAB This compound (Antagonist) RAB->FPR1 Inhibits G_protein G-protein Activation FPR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Neutrophil_Activation Neutrophil Activation (ROS, Elastase, CD11b) Ca_mobilization->Neutrophil_Activation MAPK MAPK Pathway PI3K_Akt->MAPK PI3K_Akt->Neutrophil_Activation MAPK->Neutrophil_Activation

References

troubleshooting inconsistent results in neutrophil chemotaxis assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neutrophil Chemotaxis Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their neutrophil chemotaxis experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during neutrophil chemotaxis assays. Each issue is presented in a question-and-answer format, detailing potential causes and recommended actions.

High Background Migration in Negative Controls

Question: Why am I observing a high number of migrated neutrophils in my negative control wells (without chemoattractant)?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Neutrophil Activation During Isolation Neutrophils are sensitive and can be easily activated by harsh isolation procedures.[1][2] Use gentle isolation techniques, such as immunomagnetic separation, which may yield more quiescent neutrophils compared to density-gradient methods.[3][4][5] Perform all isolation steps at 4°C and use LPS-free reagents to minimize activation.[2]
Spontaneous Migration Factors in Media Serum components can act as chemoattractants.[6] Serum-starve neutrophils for a short period (e.g., 30 minutes to 2 hours) before the assay in serum-free or low-serum (0.1% - 0.5% BSA) media to reduce spontaneous migration.[2][6][7]
Mechanical Agitation Physical disturbance of the assay plate can cause passive movement of cells through the membrane pores. Handle plates gently and avoid jarring or agitation during incubation. One study found that mechanical agitation did not increase neutrophil yield and is not recommended.[8][9]
Incorrect Pore Size If the membrane pores are too large for the neutrophils, they may fall through rather than actively migrate. For human neutrophils, a pore size of 3-5 µm is generally recommended.[10][11][12]
Low or No Migration Towards Chemoattractant

Question: My neutrophils are not migrating, or are migrating very poorly, towards the chemoattractant. What could be the issue?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Chemoattractant Concentration The chemoattractant concentration may be too low to induce migration or too high, causing receptor saturation and desensitization.[13] Perform a dose-response curve to determine the optimal concentration for your specific chemoattractant (e.g., fMLP, IL-8). For IL-8, concentrations between 10-300 ng/mL have been shown to be effective.[10][14] For fMLP, a concentration of 100 nM is often used.[15]
Unstable Chemoattractant Gradient A stable chemoattractant gradient is crucial for directed cell migration.[16][17][18] Ensure the assay is set up correctly to establish and maintain a gradient. In Transwell assays, this means having the chemoattractant only in the lower chamber. Microfluidic devices often provide more stable and controllable gradients.[19][20]
Damaged Chemoattractant Receptors Certain cell harvesting methods, like excessive trypsinization, can damage cell surface receptors, making neutrophils less responsive to chemoattractants.[12][21] Use gentle cell detachment methods or non-enzymatic cell dissociation buffers if applicable.
Incorrect Incubation Time The incubation time may be too short for neutrophils to migrate. An incubation time of 1.5 hours has been identified as optimal in some Transwell assays.[8][9] However, optimal time can vary, so a time-course experiment may be necessary.[6]
Poor Cell Viability Neutrophils have a short lifespan ex vivo.[1] Ensure you are using freshly isolated neutrophils and check their viability before starting the assay. Low viability will result in poor migration.
High Variability Between Replicate Wells

Question: I am seeing significant variability in the number of migrated cells between my replicate wells. How can I improve consistency?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Uneven distribution of cells in the upper chamber will lead to variable migration. Ensure cells are well-resuspended and evenly distributed in each well. A cell density of around 4 x 10^6 cells/mL has been used successfully in some protocols.[14]
Presence of Air Bubbles Air bubbles trapped under the Transwell membrane can interfere with the chemoattractant gradient and cell migration.[22] Carefully inspect for and remove any air bubbles when setting up the assay.
Edge Effects in Multi-well Plates Wells on the outer edges of a plate can be more prone to evaporation, leading to changes in media and chemoattractant concentrations. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
Inconsistent Staining or Quantification Variability in staining or manual counting can introduce errors. Use a standardized and validated method for quantifying migrated cells. Automated cell counters or fluorescence-based quantification can improve consistency.[8][23]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pore size for neutrophil chemotaxis assays?

A1: For human neutrophils, a pore size of 3 µm to 5 µm is generally recommended for Transwell or Boyden chamber assays.[10][11][12] This size is small enough to prevent passive falling of cells while allowing active migration.

Q2: How long should I incubate my neutrophil chemotaxis assay?

A2: Incubation times can vary depending on the assay system and chemoattractant used. A common starting point is 1 to 3 hours.[11] An incubation time of 1.5 hours has been reported as optimal for neutrophil migration in a Transwell system.[8][9] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific conditions.

Q3: Should I serum-starve my neutrophils before the assay?

A3: Yes, serum starvation is recommended to reduce background migration.[6][7] Serum contains various factors that can act as chemoattractants.[6] A short starvation period of 30 minutes to 2 hours in serum-free or low-serum (e.g., 0.1% BSA) medium is often sufficient.

Q4: What are the best positive and negative controls for a neutrophil chemotaxis assay?

A4:

  • Negative Control: Cells in the upper chamber with assay medium (containing no chemoattractant) in the lower chamber. This measures random, non-directed migration (chemokinesis).[21]

  • Positive Control: A well-characterized chemoattractant at its optimal concentration in the lower chamber. Common positive controls for neutrophils include N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8/CXCL8).[10][24]

Q5: How does the neutrophil isolation method affect chemotaxis results?

A5: The isolation method can significantly impact neutrophil activation and function. Density-gradient centrifugation methods can sometimes lead to neutrophil activation, which might increase spontaneous migration and alter responses to chemoattractants.[3][4] Immunomagnetic negative selection is often considered a gentler method that yields a more quiescent population of neutrophils.[3][5]

Experimental Protocols

Protocol 1: Transwell (Boyden Chamber) Chemotaxis Assay

This protocol is a generalized procedure for a Transwell assay.[10][11]

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using your preferred method (e.g., density gradient centrifugation or immunomagnetic selection).[4][11] Resuspend the isolated neutrophils in assay medium (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of assay medium containing the desired concentration of chemoattractant (or medium alone for the negative control) to the lower wells of a 24-well plate.

    • Place the Transwell inserts (with a 3-5 µm pore size) into the wells, ensuring no air bubbles are trapped underneath.

    • Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To count the migrated cells in the lower chamber, you can either:

      • Directly count the cells using a hemocytometer or an automated cell counter.

      • Lyse the cells and quantify the ATP content using a luminescence-based assay (e.g., CellTiter-Glo®).[11] The luminescence signal is proportional to the number of viable cells.

    • Alternatively, you can fix and stain the cells that have migrated to the underside of the insert membrane and count them under a microscope.

Protocol 2: Under-Agarose Chemotaxis Assay

This method allows for the visualization of neutrophil migration in a 2D environment.

  • Agarose Gel Preparation: Prepare a 1.2% agarose solution in a buffered salt solution (e.g., Gey's balanced salt solution) supplemented with 2% human serum albumin. Pour the agarose into a petri dish to create a thin layer and allow it to solidify.

  • Cutting Wells: Use a template to cut a series of three parallel wells into the agarose.

  • Cell and Chemoattractant Loading:

    • Load the outer well with the chemoattractant solution.

    • Load the inner well with a neutrophil suspension.

    • Load the other outer well with control medium.

  • Incubation and Imaging: Incubate the dish at 37°C. A chemoattractant gradient will form in the agarose between the wells. Neutrophil migration can be observed and recorded over time using time-lapse microscopy.

  • Data Analysis: The migration of individual cells can be tracked and analyzed for parameters such as speed and directionality.

Visualizations

Neutrophil_Chemotaxis_Signaling Neutrophil Chemotaxis Signaling Pathway cluster_receptor Cell Surface cluster_gprotein G-Protein Activation GPCR GPCR (e.g., CXCR1/2, FPR1) G_protein Heterotrimeric G-protein (Gi) GPCR->G_protein Activates PI3K PI3Kγ G_protein->PI3K Activates PLC PLCβ G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates (via G12/13) PIP3 PIP3 PI3K->PIP3 Produces DAG_IP3 DAG / IP3 PLC->DAG_IP3 Rac_Cdc42 Rac / Cdc42 PIP3->Rac_Cdc42 Actin Actin Polymerization (Leading Edge) Rac_Cdc42->Actin Promotes Myosin Myosin II Contraction (Trailing Edge) RhoA->Myosin Chemoattractant Chemoattractant (e.g., IL-8, fMLP) Chemoattractant->GPCR Binds

Caption: Key signaling pathways in neutrophil chemotaxis.

Caption: A logical workflow for troubleshooting common issues.

References

optimizing storage conditions for long-term stability of Randialic acid B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions for the long-term stability of Randialic acid B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container.[1][2] It is also crucial to protect it from direct sunlight.[1][3]

Q2: How should I store this compound in solution?

When dissolved in a solvent such as DMSO, this compound should be stored at -80°C for long-term stability.[1][2] For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to store the solution in single-use aliquots.

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

When stored as a powder at -20°C, this compound is stable for up to two years.[2] In a DMSO solvent stored at -80°C, it is stable for up to six months.[2]

Q4: What substances are incompatible with this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q5: Are there any specific light conditions I should be aware of?

Yes, this compound should be protected from light.[1][3] Exposure to direct sunlight or other sources of high-intensity light may lead to degradation. It is advisable to use amber vials or other light-protecting containers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions).[1][2] Ensure it has been protected from light.[1][3] For solutions, confirm that the number of freeze-thaw cycles has been minimized by using aliquots.
Inconsistent experimental results Partial degradation of the compound.Perform a purity check of your this compound stock using an appropriate analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored stock.
Precipitate formation in the stock solution upon thawing Poor solubility or concentration exceeding solubility limit at lower temperatures.Gently warm the solution to 37°C and use sonication to aid in re-dissolving the precipitate. Ensure the solvent is appropriate for your experimental needs and concentration.
Discoloration of the compound (powder or solution) Potential degradation or contamination.Do not use the compound. Discard the current stock and obtain a fresh batch. Review handling and storage procedures to prevent future occurrences.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a general procedure to assess the long-term stability of this compound under various storage conditions.

1. Materials:

  • This compound (solid powder)
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Phosphate-buffered saline (PBS), pH 7.4
  • Amber glass vials
  • Temperature and humidity-controlled storage chambers
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
  • Further dilute the stock solution with PBS to a final working concentration (e.g., 1 mg/mL).
  • Aliquot the solutions into amber glass vials.

3. Storage Conditions:

  • Store aliquots of both the solid powder and the prepared solutions under the following conditions:
  • -80°C (Control for solution)
  • -20°C (Control for powder)
  • 4°C
  • 25°C / 60% Relative Humidity (RH)
  • 40°C / 75% Relative Humidity (RH) (Accelerated stability testing)
  • Exposure to UV light at 25°C

4. Time Points for Analysis:

  • Analyze the samples at initial time point (T=0) and at subsequent intervals (e.g., 1, 3, 6, 12, and 24 months for long-term; 1, 2, 3, and 6 months for accelerated).

5. Analytical Method:

  • At each time point, analyze the purity of this compound in each sample using a validated stability-indicating HPLC method.
  • The method should be able to separate the intact this compound from any potential degradation products.
  • Monitor the peak area of this compound to determine its concentration and assess for any degradation.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • A significant change is typically defined as a 5% decrease in the initial concentration.

Signaling Pathway and Experimental Workflow Diagrams

Randialic_Acid_B_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling FPR1 FPR1 Ca_Mobilization Ca²⁺ Mobilization FPR1->Ca_Mobilization Akt_Activation Akt Activation FPR1->Akt_Activation MAPK_Activation MAPK Activation FPR1->MAPK_Activation Agonist FPR1 Agonist (e.g., fMLP) Agonist->FPR1 Binds and Activates RAB This compound RAB->FPR1 Competitively Inhibits

Caption: Competitive inhibition of the FPR1 signaling pathway by this compound.

Stability_Testing_Workflow start Start: this compound Sample prepare Prepare Solid and Solution Aliquots start->prepare storage Store under Varied Conditions (-80°C, -20°C, 4°C, 25°C/60%RH, 40°C/75%RH, UV Light) prepare->storage timepoint Collect Samples at Predetermined Time Points storage->timepoint timepoint->storage Continue Storage analyze Analyze Purity by HPLC timepoint->analyze evaluate Evaluate Data and Determine Degradation Rate analyze->evaluate end End: Determine Optimal Storage Conditions evaluate->end

Caption: Experimental workflow for assessing the stability of this compound.

References

overcoming challenges in the synthesis of Randialic acid B derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of Randialic acid B and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound derivatives?

A1: The synthesis of this compound (3β-hydroxyurs-12,18-dien-28-oic acid) derivatives typically starts from the readily available precursor, ursolic acid. The key transformation is the introduction of the conjugated diene system at the C-12 and C-18 positions. A plausible synthetic approach involves the protection of the C-3 hydroxyl and C-28 carboxylic acid groups, followed by allylic oxidation at C-18 to introduce a hydroxyl group, which is then dehydrated to form the C-18 double bond. Subsequent deprotection yields the desired this compound scaffold, which can be further derivatized.

Q2: What are the most common challenges encountered in the synthesis of this compound derivatives?

A2: Researchers may face several challenges, including:

  • Low yields: The multi-step synthesis can lead to low overall yields.

  • Side reactions: Undesired side reactions, such as the formation of regioisomeric dienes or over-oxidation, are common.

  • Purification difficulties: Separating the desired product from starting materials, intermediates, and side products can be challenging due to the similar polarities of these compounds.[1]

  • Poor solubility: Ursolic acid and its derivatives often have low solubility in common organic solvents, which can complicate reactions and purification.

Q3: How can I improve the yield of the desired this compound derivative?

A3: To improve the yield, consider the following:

  • Optimize reaction conditions: Carefully screen solvents, temperatures, and reaction times for each step.

  • Choice of protecting groups: Select protecting groups that are stable under the reaction conditions and can be removed with high efficiency.

  • Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions.

  • Step-wise purification: Purify intermediates at each stage to ensure high-purity starting material for the subsequent step.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification is often achieved through chromatographic techniques. Due to the structural similarity of isomers, specialized chromatographic methods may be required.[1]

  • Column chromatography: Use a high-quality silica gel and a carefully selected eluent system. Gradient elution is often necessary.

  • High-performance liquid chromatography (HPLC): Preparative HPLC can be used for the final purification of small quantities of the product. A reversed-phase C18 column is often effective.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guides

Problem 1: Low Yield in the Dehydration Step to Form the C-18 Double Bond
Possible Cause Troubleshooting Suggestion
Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Inefficient dehydrating agentScreen different dehydrating agents such as Martin's sulfurane, Burgess reagent, or acidic catalysts like p-toluenesulfonic acid.
Steric hindranceThe tertiary hydroxyl at C-18 might be sterically hindered. Use of a less bulky dehydrating agent might be beneficial.
Rearrangement reactionsAcidic conditions can sometimes lead to skeletal rearrangements. Consider using milder, non-acidic dehydration methods.
Problem 2: Formation of Multiple Isomeric Dienes
Possible Cause Troubleshooting Suggestion
Non-regioselective dehydrationThe choice of dehydrating agent and reaction conditions can influence the regioselectivity. Experiment with different reagents to favor the formation of the desired 12,18-diene.
Isomerization of the productThe conjugated diene system might be susceptible to isomerization under certain conditions (e.g., prolonged exposure to acid or heat). Minimize reaction time and purify the product promptly.
Incomplete starting material conversionUnreacted starting material can complicate purification. Drive the reaction to completion or use a purification method that effectively separates the starting material from the product.
Problem 3: Difficulty in Removing Protecting Groups

| Possible Cause | Troubleshooting Suggestion | | Inappropriate protecting group | The chosen protecting group may be too stable for the deprotection conditions. Re-evaluate the protecting group strategy based on the stability of the intermediate compounds. | | Incomplete deprotection | Increase the reaction time, temperature, or the amount of deprotecting agent. Monitor the reaction closely by TLC or LC-MS. | | Degradation of the product | The deprotection conditions might be too harsh and lead to the degradation of the this compound derivative. Use milder deprotection methods if possible. |

Experimental Protocols

Proposed Synthesis of 3β-Acetoxy-urs-12,18-dien-28-oic acid methyl ester

This protocol describes a plausible, though not explicitly documented, route to a protected form of this compound, starting from ursolic acid.

Step 1: Protection of Ursolic Acid

  • Protection of the C-3 hydroxyl group:

    • Dissolve ursolic acid (1 eq.) in pyridine.

    • Add acetic anhydride (1.5 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3β-acetoxy-urs-12-en-28-oic acid.

  • Protection of the C-28 carboxylic acid group:

    • Dissolve the product from the previous step (1 eq.) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

    • Extract with ethyl acetate, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3β-acetoxy-urs-12-en-28-oate.

Step 2: Introduction of the C-18 Hydroxyl Group (Allylic Oxidation)

  • Dissolve methyl 3β-acetoxy-urs-12-en-28-oate (1 eq.) in a suitable solvent like dichloromethane or a mixture of acetic acid and carbon tetrachloride.

  • Add an oxidizing agent such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Reflux the reaction mixture for the appropriate time, monitoring by TLC.

  • After completion, cool the reaction, filter off any solids, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography to isolate methyl 3β-acetoxy-18β-hydroxy-urs-12-en-28-oate.

Step 3: Dehydration to Form the Diene

  • Dissolve the C-18 alcohol (1 eq.) in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere.

  • Add a dehydrating agent such as Martin's sulfurane (1.5 eq.) at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with dichloromethane, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl 3β-acetoxy-urs-12,18-dien-28-oate.

Step 4: Deprotection

  • Saponification of the methyl ester:

    • Dissolve the diene from the previous step in a mixture of methanol and water.

    • Add an excess of potassium hydroxide (KOH).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction and acidify with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

  • Hydrolysis of the acetate group:

    • The acidic workup from the previous step may also cleave the acetate group. If not, further hydrolysis with a base like K₂CO₃ in methanol can be performed.

    • After complete deprotection, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Data Presentation

Table 1: Reaction Conditions for Dehydration of Tertiary Alcohols

Dehydrating AgentSolventTemperature (°C)Typical SubstrateReference
p-Toluenesulfonic acidTolueneRefluxTertiary alcoholsGeneral Organic Chemistry
Burgess ReagentTHF25 - 60Secondary and Tertiary alcohols[2]
Martin's SulfuraneCCl₄25Tertiary alcoholsGeneral Organic Chemistry
POCl₃/PyridinePyridine0 - 25Hindered secondary and tertiary alcohols[3]

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Ursolic Acid 5.24 (t, 1H, H-12), 3.21 (dd, 1H, H-3)180.9 (C-28), 138.0 (C-13), 125.7 (C-12), 78.9 (C-3)[1]
3-Oxo-urs-12-en-28-oic acid 5.34 (t, 1H, H-12)217.5 (C-3), 181.2 (C-28), 138.1 (C-13), 126.3 (C-12)[4]
This compound (Predicted) Signals for two olefinic protons, absence of H-18 signalSignals for four sp² carbons in the diene system-

Visualizations

experimental_workflow UrsolicAcid Ursolic Acid Protection Protection (C-3 OH, C-28 COOH) UrsolicAcid->Protection ProtectedUA Protected Ursolic Acid Protection->ProtectedUA AllylicOx Allylic Oxidation (C-18) ProtectedUA->AllylicOx HydroxyIntermediate 18-Hydroxy Intermediate AllylicOx->HydroxyIntermediate Dehydration Dehydration HydroxyIntermediate->Dehydration ProtectedRandialic Protected this compound Dehydration->ProtectedRandialic Deprotection Deprotection ProtectedRandialic->Deprotection RandialicAcidB This compound Deprotection->RandialicAcidB

Caption: Proposed synthetic workflow for this compound from Ursolic Acid.

troubleshooting_logic Start Low Yield in Dehydration Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WrongReagent Inefficient Reagent? Start->WrongReagent SideReaction Side Reactions? Start->SideReaction IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes ScreenReagents Screen Dehydrating Agents WrongReagent->ScreenReagents Yes MilderConditions Use Milder Conditions SideReaction->MilderConditions Yes

Caption: Troubleshooting logic for the dehydration step.

signaling_pathway cluster_cell Neutrophil FPR1 FPR1 G_protein G-protein FPR1->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammatory_Response Inflammatory Response (e.g., ROS production, elastase release) Ca_release->Inflammatory_Response MAPK MAPK Pathway PKC->MAPK Akt Akt Pathway PKC->Akt MAPK->Inflammatory_Response Akt->Inflammatory_Response Randialic_Acid_B This compound Randialic_Acid_B->FPR1 Antagonist

References

Technical Support Center: Vehicle Controls for Randialic Acid B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate vehicle controls for experiments involving Randialic acid B, a lipophilic triterpenoid and a formyl peptide receptor 1 (FPR1) antagonist.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing capacity for lipophilic compounds.[3][5] A stock solution of up to 100 mg/mL (219.93 mM) in DMSO can be prepared, potentially requiring sonication and warming to 60°C to fully dissolve the compound.[5]

Q2: What is the maximum permissible concentration of DMSO in my in vitro assay?

A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and assay duration.[6] Primary cells are often more sensitive to DMSO toxicity.[6]

Q3: Why is a vehicle-only control necessary in my experiments?

A3: A vehicle-only control, which consists of cells treated with the same concentration of the vehicle (e.g., DMSO) as the drug-treated cells, is critical to differentiate the effects of this compound from any potential biological effects of the solvent itself.[7] Solvents like DMSO can have off-target effects that could confound the interpretation of your results.[8][9]

Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What can I do?

A4: Precipitation upon dilution in aqueous media is a common issue with lipophilic compounds. To mitigate this, you can try a stepwise dilution of your stock solution.[10] Additionally, ensuring the final DMSO concentration is sufficient to maintain solubility without causing toxicity is crucial. If precipitation persists, consider alternative solubilization strategies, though these will also require appropriate vehicle controls.

Q5: What are suitable vehicle options for in vivo administration of this compound?

A5: Due to its poor water solubility, in vivo administration of this compound, particularly intravenously, requires a specialized vehicle formulation. While the specific vehicle used in published studies for intravenous administration of this compound should be confirmed from the primary literature, common strategies for lipophilic drugs include:

  • Co-solvent systems: A mixture of solvents like N,N-Dimethylacetamide (DMA), polyethylene glycol (PEG), and propylene glycol (PG) can be used.[11]

  • Emulsions: Fat emulsions can serve as carriers for aqueous-insoluble drugs.[12]

  • Suspensions: For oral or intraperitoneal administration, this compound can be suspended in an aqueous vehicle containing suspending agents (e.g., hydroxypropyl cellulose), surfactants (e.g., Tween 80), and/or complexing agents (e.g., cyclodextrins).[1]

It is imperative to conduct preliminary tolerability studies for any new in vivo formulation.

Troubleshooting Guides

In Vitro Experimentation
IssuePotential CauseTroubleshooting Steps
High background in vehicle control group The vehicle (e.g., DMSO) is inducing a biological response in the cells.1. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic/non-interfering concentration. 2. Lower the final concentration of the vehicle in your assay. 3. If possible, switch to a more inert vehicle, though this may be challenging for lipophilic compounds.
Inconsistent results between experiments 1. Precipitation of this compound during dilution or incubation. 2. Variability in the final concentration of the vehicle.1. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation before adding to cells. 3. Use a stepwise dilution method. 4. Ensure accurate pipetting of the vehicle for all conditions.
Reduced cell viability in vehicle control The concentration of the vehicle is toxic to the cells.1. Reduce the final concentration of the vehicle (e.g., DMSO to ≤ 0.1%). 2. Decrease the incubation time. 3. Switch to a less toxic, albeit potentially less effective, solvent.
In Vivo Experimentation
IssuePotential CauseTroubleshooting Steps
Poor solubility/stability of the formulation Inappropriate vehicle composition for this compound.1. Optimize the ratio of co-solvents. 2. Incorporate surfactants or complexing agents to improve solubility and stability. 3. Prepare the formulation fresh before each administration.
Adverse effects in the vehicle control group The vehicle formulation is causing toxicity.1. Conduct a dose-finding and tolerability study of the vehicle alone. 2. Reduce the concentration of individual components in the vehicle. 3. Consider alternative, more biocompatible vehicle systems like lipid emulsions.
Low bioavailability Poor absorption or rapid clearance of this compound.1. Modify the vehicle to enhance absorption (e.g., using permeation enhancers for oral delivery, though with caution). 2. Consider alternative routes of administration with different vehicle requirements.

Data Presentation

Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Assays

VehicleCell TypeRecommended Max. Concentration (v/v)Notes
DMSO Most immortalized cell lines0.5%Some cell lines may tolerate up to 1%, but this should be verified.[6]
Primary cells≤ 0.1%Highly sensitive to DMSO-induced toxicity.[6]
Hematopoietic stem cells≤ 0.1%Can induce differentiation.[7]
Ethanol MCF-7 breast cancer cells< 0.1%Can have estrogenic effects and stimulate proliferation.

Table 2: Comparison of In Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt.[13]Inexpensive, widely used.Can overestimate cytotoxicity for some nanoparticles.[14]
WST-1 Similar to MTT, but the product is water-soluble.Higher sensitivity than MTT, simpler protocol.Can underestimate cytotoxicity and be prone to interferences.[14]
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of viable cells.[14]High sensitivity, good correlation with cell counts.[14]More expensive than colorimetric assays.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. This may require gentle warming and sonication to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • Dilute the intermediate stocks into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all treatment groups and the vehicle control, and ideally should not exceed 0.5%.[6]

  • For the vehicle control, add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.

Protocol 2: General Procedure for In Vivo Administration of a Lipophilic Compound via Intravenous Injection in Mice

This is a general guideline. The specific formulation for this compound should be based on published literature or extensive formulation development.

  • Prepare the vehicle formulation under sterile conditions. This may involve mixing co-solvents (e.g., DMA, PEG 400, propylene glycol) or preparing a lipid emulsion.

  • Dissolve the this compound in the vehicle to the desired final concentration. This may require gentle heating and vortexing. Ensure the final solution is clear and free of precipitates.

  • Warm the mice, particularly their tails, using a heat lamp or warming pad to induce vasodilation for easier injection.

  • Load the sterile formulation into a 1 mL syringe with a 27-30 gauge needle.

  • Secure the mouse in a restraint device.

  • Swab the lateral tail vein with 70% ethanol.

  • Insert the needle, bevel up, into the vein and slowly inject the formulation. The maximum injection volume for a bolus injection is typically 5 mL/kg.

  • Prepare a vehicle control group that receives an injection of the same volume of the vehicle without this compound.

Visualizations

Signaling_Pathway cluster_randialic_acid_b This compound cluster_cell_membrane Cell Membrane cluster_downstream_signaling Downstream Signaling randialic_acid_b This compound fpr1 FPR1 randialic_acid_b->fpr1 Antagonist ca_mobilization Ca2+ Mobilization fpr1->ca_mobilization akt_activation Akt Activation fpr1->akt_activation mapk_activation MAPK Activation fpr1->mapk_activation

Caption: this compound acts as an antagonist to the FPR1 receptor.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_assay Assay stock_solution Prepare Stock Solution (this compound in DMSO) vehicle Vehicle Control (DMSO in Media) stock_solution->vehicle treatment This compound (in DMSO + Media) stock_solution->treatment untreated Untreated Control cell_culture Cell Culture untreated->cell_culture vehicle->cell_culture treatment->cell_culture data_analysis Data Analysis cell_culture->data_analysis

Caption: In vitro experimental workflow with appropriate controls.

Logical_Relationship observed_effect Observed Biological Effect randialic_acid_effect Effect of this compound randialic_acid_effect->observed_effect Contributes to vehicle_effect Effect of Vehicle vehicle_effect->observed_effect Contributes to

Caption: The observed effect is a combination of the compound and vehicle effects.

References

Navigating FPR1 Binding Assays with Randialic Acid B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in Formyl Peptide Receptor 1 (FPR1) binding assays when working with the competitive antagonist, Randialic acid B. By understanding the critical parameters of your experiments and implementing best practices, you can achieve more consistent and reliable data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during FPR1 binding assays with this compound.

1. What is this compound and how does it interact with FPR1?

This compound is a triterpenoid that acts as a competitive antagonist at the human FPR1.[1][2][3] This means it binds to the same site as the native agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF), and other formyl peptides, but does not activate the receptor. Instead, it blocks the receptor from being activated by agonists.[1][2][3] This antagonistic activity has been demonstrated through the inhibition of fMLF-induced downstream signaling pathways, including calcium mobilization, superoxide production, and elastase release in human neutrophils and FPR1-transfected cell lines.[1][2][3]

2. I am observing high variability in my IC50 values for this compound. What are the potential causes?

High variability in IC50 values is a common issue in binding assays and can stem from several factors:

  • Cell-Based Factors:

    • Cell Line Choice: Different cell lines (e.g., HEK293, CHO, HL-60) can exhibit varying levels of FPR1 expression, post-translational modifications, and coupling to downstream signaling pathways, all of which can influence antagonist potency.

    • Cell Confluence: The density of cells at the time of the assay can impact receptor expression levels and cellular signaling, leading to inconsistent results. It is recommended to perform experiments at a consistent cell confluency, typically between 70-90%.

    • Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered cellular characteristics, affecting receptor expression and function. It is advisable to use cells within a defined, low passage number range.

  • Assay Conditions:

    • Incubation Time and Temperature: Binding reactions must reach equilibrium for accurate and reproducible results. Insufficient incubation time or temperature fluctuations can lead to variability. The optimal time and temperature should be determined empirically for your specific assay system.

    • Buffer Composition: The pH, ionic strength, and presence of detergents or other additives in the assay buffer can affect the binding of both the radioligand/fluorescent probe and the competitor (this compound).

    • DMSO Concentration: Since this compound is likely dissolved in DMSO, variations in the final DMSO concentration across wells can alter the binding kinetics and thermodynamics.[4] It is crucial to maintain a consistent final DMSO concentration in all wells, including controls.

  • Reagent Quality and Handling:

    • Radioligand/Fluorescent Probe Integrity: Degradation of the labeled ligand can lead to decreased specific binding and increased variability.

    • Pipetting Accuracy: Inaccurate pipetting, especially of the competitor, can lead to significant variations in the dose-response curve.

3. What are the recommended cell lines for FPR1 binding assays with this compound?

Studies have successfully used primary human neutrophils, the human promyelocytic leukemia cell line HL-60 (differentiated to a neutrophil-like phenotype), and human embryonic kidney (HEK293) cells stably transfected with human FPR1 (hFPR1-HEK293).[1][2][3] The choice of cell line will depend on the specific research question and available resources. Primary neutrophils provide a more physiologically relevant system, while transfected cell lines can offer higher receptor expression and a more controlled experimental background.

4. How can I minimize non-specific binding in my FPR1 assay?

High non-specific binding can mask the specific binding signal and reduce the assay window. Here are some strategies to minimize it:

  • Optimize Radioligand/Fluorescent Probe Concentration: Use the lowest concentration of labeled ligand that still provides a robust signal-to-noise ratio.

  • Blocking Agents: Include bovine serum albumin (BSA) or other blocking proteins in the assay buffer to reduce the binding of the labeled ligand to non-receptor components.

  • Use of Detergents: Low concentrations of mild, non-ionic detergents can sometimes help to reduce non-specific binding, but their use should be carefully optimized as they can also disrupt receptor-ligand interactions.[5][6]

  • Plate Type: For scintillation proximity assays (SPA), using plates with low non-specific binding properties can be beneficial.[7]

II. Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered in FPR1 binding assays with this compound.

Guide 1: Inconsistent IC50 Values
Symptom Potential Cause Troubleshooting Step
High variability in IC50 values between experiments Inconsistent cell culture conditionsStandardize cell passage number, seeding density, and confluency at the time of the assay.
Inconsistent incubation time or temperatureEmpirically determine the time required to reach binding equilibrium and strictly control the incubation temperature.
Variable final DMSO concentrationEnsure the final DMSO concentration is identical in all wells, including controls. Prepare a dilution series of this compound with a constant DMSO concentration.
Shallow or steep competition curves Ligand depletionEnsure that the total amount of radioligand bound is less than 10% of the total added radioligand.[7]
Complex binding kinetics (e.g., allosteric effects)While this compound is reported to be a competitive antagonist, unexpected curve shapes may warrant further investigation into its binding mechanism.
Reagent degradationUse fresh, high-quality reagents. Aliquot and store the radioligand/fluorescent probe according to the manufacturer's instructions.
Guide 2: Low Specific Binding Signal
Symptom Potential Cause Troubleshooting Step
Low counts/fluorescence signal for total binding Low receptor expressionUse a cell line with higher FPR1 expression or optimize transfection efficiency.
Inactive receptorEnsure proper cell handling and membrane preparation to maintain receptor integrity.
Degraded radioligand/fluorescent probeUse a fresh batch of labeled ligand and verify its specific activity/fluorescence.
High non-specific binding masking the specific signal Suboptimal assay bufferOptimize buffer components, including pH, ionic strength, and the concentration of blocking agents like BSA.
Hydrophobic interactions of the labeled ligandConsider using a different radioligand or fluorescent probe with lower hydrophobicity.
Inappropriate plate typeFor SPA, test different bead and plate types to minimize background signal.[7]

III. Data Presentation

Due to the limited availability of publicly reported direct binding affinity data (IC50 or Ki values) for this compound in competitive FPR1 binding assays, a table illustrating variability with this specific compound cannot be generated at this time. The primary literature focuses on its functional antagonism.

To illustrate the concept of variability in FPR1 antagonist assays, the following table presents hypothetical IC50 values for a generic FPR1 antagonist, "Compound X," tested in different cell lines and under varying assay conditions. This table is for illustrative purposes only.

Table 1: Illustrative Example of Variability in FPR1 Antagonist IC50 Values

AntagonistCell LineAssay TypeLabeled LigandIC50 (nM)Reference
Compound XhFPR1-HEK293Radioligand Binding[3H]-fMLF150Hypothetical Data
Compound XhFPR1-HEK293Radioligand Binding[3H]-fMLF250Hypothetical Data
Compound XDifferentiated HL-60Fluorescence PolarizationfMLF-FITC350Hypothetical Data
Compound XDifferentiated HL-60Fluorescence PolarizationfMLF-FITC500Hypothetical Data
Compound XHuman NeutrophilsCalcium Mobilization-450Hypothetical Data
Compound XHuman NeutrophilsCalcium Mobilization-600Hypothetical Data

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the interaction of this compound with FPR1.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Cell Culture and Membrane Preparation:

    • Culture hFPR1-HEK293 cells to 80-90% confluency.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare a dilution series of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4) containing a constant final concentration of DMSO.

    • In a 96-well plate, add in order:

      • Assay buffer

      • Dilutions of this compound or vehicle (for total binding) or a saturating concentration of a known unlabeled FPR1 ligand (for non-specific binding).

      • A fixed concentration of a suitable FPR1 radioligand (e.g., [3H]-fMLF) at a concentration near its Kd.

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: fMLF-Induced Calcium Mobilization Assay

This protocol is adapted for use with HL-60 cells.

  • Cell Preparation:

    • Differentiate HL-60 cells into a neutrophil-like phenotype by culturing them with a differentiating agent (e.g., DMSO) for several days.

    • Harvest the differentiated cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the dye manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the dye-loaded cells.

    • Add different concentrations of this compound or vehicle and incubate for a specific period to allow for receptor binding.

  • Stimulation and Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Inject a fixed concentration of the FPR1 agonist fMLF into each well to stimulate calcium release.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (e.g., peak fluorescence minus baseline) for each well.

    • Plot the fluorescence change as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 for inhibition of calcium mobilization.

V. Mandatory Visualizations

FPR1 Signaling Pathway

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Randialic_Acid_B This compound FPR1 FPR1 Randialic_Acid_B->FPR1 fMLF fMLF (Agonist) fMLF->FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Calcium ↑ [Ca2+] PLC->Calcium MAPK MAPK Pathway PI3K->MAPK Cellular_Response Chemotaxis, Superoxide Production, Elastase Release MAPK->Cellular_Response Calcium->Cellular_Response

Caption: FPR1 signaling and antagonism by this compound.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and This compound Dilutions Start->Prepare_Reagents Assay_Setup Add Reagents to 96-well Plate Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Calculate Specific Binding and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for High IC50 Variability

Troubleshooting_Variability High_Variability High IC50 Variability? Check_Cells Review Cell Culture: - Passage Number - Confluency - Cell Line Integrity High_Variability->Check_Cells Yes Check_Assay Review Assay Conditions: - Incubation Time/Temp - Buffer Composition - Final DMSO % High_Variability->Check_Assay Yes Check_Reagents Review Reagents: - Ligand Stability - Pipetting Accuracy - Compound Purity High_Variability->Check_Reagents Yes Standardize_Cells Standardize Cell Culture Protocols Check_Cells->Standardize_Cells Optimize_Assay Optimize and Standardize Assay Parameters Check_Assay->Optimize_Assay Validate_Reagents Validate Reagent Quality and Handling Check_Reagents->Validate_Reagents

References

Technical Support Center: Analysis of Randialic Acid B in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol refinement for studying Randialic acid B in whole blood. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in whole blood important?

This compound is a pentacyclic triterpenoid compound.[1][2][3][4] It has been identified as an antagonist of the formyl peptide receptor 1 (FPR1), a receptor involved in inflammatory responses, particularly in neutrophils.[5] Studying its concentration and behavior in whole blood is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its systemic exposure with its pharmacological effects.

Q2: What are the main challenges in analyzing this compound in whole blood?

Whole blood is a complex biological matrix containing a high abundance of proteins, lipids, and other endogenous components that can interfere with the analysis.[6][7][8][9][10] As a hydrophobic molecule, this compound is likely to bind to plasma proteins and partition into red blood cells, making its efficient and reproducible extraction challenging.[7] Additionally, matrix effects during LC-MS/MS analysis can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[11][12][13][14]

Q3: What are the recommended sample preparation techniques for this compound in whole blood?

The two primary recommended techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method to remove the majority of proteins from the sample.[15][16] It involves adding a water-miscible organic solvent to the whole blood sample to denature and precipitate proteins.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while interferences are washed away.[17][18][19][20][21][22] It can be used after PPT for further purification or as a standalone method.

The choice between these methods, or a combination of both, will depend on the required sensitivity, selectivity, and throughput of the assay.

Troubleshooting Guides

Sample Preparation
Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Incomplete cell lysis: this compound may be retained within red blood cells.Ensure complete hemolysis of red blood cells before protein precipitation. This can be achieved by a freeze-thaw cycle or by adding a hypotonic solution (e.g., deionized water).[7]
Inefficient protein precipitation: The chosen solvent or ratio may not be optimal for precipitating proteins while keeping the analyte in solution.Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the whole blood sample (typically 3:1 or 4:1, solvent:blood).[15][23]
Analyte co-precipitation with proteins: Due to its hydrophobicity, this compound might get trapped in the protein pellet.Optimize the pH of the sample and precipitation solvent. Acidifying the sample can sometimes reduce protein binding.
Suboptimal SPE conditions: The chosen SPE sorbent, loading, washing, or elution conditions may not be suitable for this compound.For hydrophobic compounds like triterpenoids, a reversed-phase (e.g., C18) or polymeric sorbent is often suitable.[17] Methodically optimize each step of the SPE process (conditioning, loading, washing, and elution) to maximize recovery.[19][21]
High variability in results Inconsistent sample handling: Differences in storage time or temperature before processing can affect analyte stability.Establish and strictly follow a standardized protocol for sample collection, handling, and storage.[24][25]
Incomplete mixing: Inadequate mixing during precipitation can lead to inconsistent protein removal.Ensure thorough vortexing after adding the precipitation solvent.
Pipetting errors with viscous whole blood: The viscosity of whole blood can make accurate pipetting challenging.Use positive displacement pipettes or reverse pipetting techniques for better accuracy and precision.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion suppression or enhancement (Matrix Effect) Co-elution of endogenous matrix components: Phospholipids and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[11][12][13]Improve chromatographic separation: Optimize the LC gradient to separate this compound from interfering matrix components. Using a longer column or a different stationary phase can be beneficial.[13]
Enhance sample cleanup: Implement a more rigorous sample preparation method, such as combining protein precipitation with solid-phase extraction, to remove more of the interfering matrix components.[9]
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.
Matrix-matched calibration standards: Prepare calibration standards in the same biological matrix (e.g., blank whole blood) to mimic the matrix effects seen in the samples.
Poor peak shape Column overload: Injecting too much sample or analyte can lead to broad or fronting peaks.Dilute the final extract before injection.
Incompatibility between injection solvent and mobile phase: A strong injection solvent can cause peak distortion.The composition of the reconstitution solvent after evaporation should be similar to or weaker than the initial mobile phase.
Carryover Adsorption of the analyte to the LC system: Hydrophobic compounds can stick to injector parts or the column.Optimize the needle wash solution in the autosampler, using a strong organic solvent. Include a blank injection after high-concentration samples.

Experimental Protocols

Protocol 1: Protein Precipitation of Whole Blood

This protocol is a general starting point and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen whole blood samples at room temperature or in a water bath at 37°C.

  • Aliquoting: Gently vortex the whole blood sample to ensure homogeneity. Aliquot 100 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the whole blood sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (or other optimized organic solvent).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[15]

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Whole Blood

This protocol is a general guideline for SPE cleanup following protein precipitation.

  • Perform Protein Precipitation: Follow steps 1-7 of the Protein Precipitation protocol.

  • Sample Dilution: Dilute the supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent. The final organic solvent concentration should typically be low.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by equilibration with water or an appropriate buffer. Do not allow the sorbent to dry out.[19]

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove residual interferences without eluting this compound.

  • Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the Protein Precipitation protocol.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide hypothetical yet realistic starting parameters for the analysis of a pentacyclic triterpenoid like this compound. These should be experimentally verified and optimized.

Table 1: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative or Positive (to be determined)
Precursor Ion (m/z) To be determined
Product Ion (m/z) To be determined
Collision Energy To be optimized

Table 2: Expected Performance Characteristics of the Analytical Method

ParameterTarget Value
Recovery > 80%
Matrix Effect 85-115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Linearity (r²) > 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis whole_blood Whole Blood Sample ppt Protein Precipitation (Acetonitrile) whole_blood->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Proceed to SPE evap_recon Evaporation & Reconstitution supernatant->evap_recon If no SPE elution Elution spe->elution elution->evap_recon Proceed to Analysis lcms LC-MS/MS Analysis evap_recon->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of this compound in whole blood.

fpr1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus randialic_acid_b This compound fpr1 FPR1 randialic_acid_b->fpr1 Antagonizes g_protein Gαβγ fpr1->g_protein Activates pi3k PI3K g_protein->pi3k mapk MAPK (ERK, p38) g_protein->mapk akt Akt pi3k->akt nf_kb NF-κB akt->nf_kb mapk->nf_kb gene_transcription Gene Transcription (Inflammatory Mediators) nf_kb->gene_transcription

Caption: Simplified FPR1 signaling pathway antagonized by this compound.

References

Validation & Comparative

Comparative Analysis of Randialic Acid B Cross-Reactivity with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Randialic acid B's interaction with the formyl peptide receptor (FPR) family, focusing on its cross-reactivity with FPR1, FPR2, and FPR3. The information presented is based on available experimental data to objectively assess its performance and selectivity.

Executive Summary

This compound, a triterpenoid compound, has been identified as a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2] Experimental evidence demonstrates its ability to competitively block FPR1-mediated signaling pathways, thereby inhibiting downstream inflammatory responses in neutrophils.[1][2] While its activity on FPR1 is well-documented, quantitative data on its direct interaction with FPR2 and FPR3 is limited. However, functional assays indicate a high degree of selectivity for FPR1, with no significant inhibition of responses mediated by other non-FPR1 agonists.[1][2] This selectivity makes this compound a valuable tool for studying FPR1-specific functions and a potential therapeutic candidate for FPR1-mediated inflammatory diseases.

Comparative Data on Receptor Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound against FPR1. Data for FPR2 and FPR3 are not available in the currently reviewed literature, which underscores the compound's selectivity for FPR1.

ReceptorLigand/AgonistAssay TypeCell TypeIC50 (µM)Reference
FPR1 fMLPSuperoxide Anion ProductionHuman Neutrophils~1-3[1]
FPR1 fMLPElastase ReleaseHuman Neutrophils~1-3[1]
FPR1 fMLPCalcium MobilizationHuman Neutrophils, hFPR1-transfected HEK293 cellsCompetitive Inhibition[1]
FPR2 WKYMVm, MMK-1Not ReportedNot ReportedNot Available-
FPR3 Not ReportedNot ReportedNot ReportedNot Available-

Signaling Pathways

FPRs are G-protein coupled receptors that, upon activation by their respective agonists, initiate a cascade of intracellular signaling events. This compound, as an FPR1 antagonist, blocks these downstream pathways.

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol FPR FPR1/FPR2/FPR3 G_protein Gαi/Gβγ FPR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Degranulation Degranulation Ca_cyto->Degranulation MAPK MAPK (ERK, p38, JNK) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->MAPK Activates MAPK->Chemotaxis MAPK->Degranulation Superoxide Superoxide Production MAPK->Superoxide Ligand Agonist (e.g., fMLP, WKYMVm) Ligand->FPR Activates Randialic_B This compound Randialic_B->FPR Blocks (FPR1)

Experimental Workflow for Assessing Cross-Reactivity

A typical experimental workflow to determine the cross-reactivity of a compound like this compound across the FPR family is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Lines Cell Lines: - hFPR1-transfected - hFPR2-transfected - hFPR3-transfected - Human Neutrophils Ca_Assay Calcium Mobilization Assay Cell_Lines->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Lines->Chemotaxis_Assay Superoxide_Assay Superoxide Production Assay Cell_Lines->Superoxide_Assay Agonists FPR Agonists: - FPR1: fMLP - FPR2: WKYMVm, MMK-1 - FPR3: F2L Agonists->Ca_Assay Agonists->Chemotaxis_Assay Agonists->Superoxide_Assay Compound Test Compound: This compound Compound->Ca_Assay Compound->Chemotaxis_Assay Compound->Superoxide_Assay IC50_Calc IC50 Determination Ca_Assay->IC50_Calc Chemotaxis_Assay->IC50_Calc Superoxide_Assay->IC50_Calc Selectivity_Index Selectivity Index Calculation IC50_Calc->Selectivity_Index Comparison Comparative Analysis Selectivity_Index->Comparison

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Preparation:

    • Culture human neutrophils or HEK293 cells stably transfected with either hFPR1, hFPR2, or hFPR3 in appropriate media.

    • Harvest cells and resuspend in a calcium-free buffer.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in a buffer containing calcium.

  • Assay Procedure:

    • Aliquot the cell suspension into a 96-well plate.

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified period (e.g., 10-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a specific FPR agonist (e.g., fMLP for FPR1, WKYMVm for FPR2) into each well and immediately begin recording fluorescence changes over time.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

  • Cell and Chamber Preparation:

    • Isolate human neutrophils or use FPR-transfected cells. Resuspend cells in an appropriate assay medium.

    • Use a chemotaxis chamber (e.g., Boyden chamber or microfluidic device) with a porous membrane separating the upper and lower wells.

    • Add a solution containing the specific FPR agonist to the lower wells.

    • In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Normalize the data to the number of cells that migrated in response to the agonist alone.

    • Plot the normalized migration against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a highly selective antagonist for FPR1. The lack of available quantitative data for its interaction with FPR2 and FPR3, combined with functional data showing its specificity, strongly suggests minimal cross-reactivity. This makes this compound a precise tool for investigating FPR1-mediated biological processes and a promising lead compound for the development of targeted anti-inflammatory therapies. Further studies are warranted to quantify the extent of its selectivity against FPR2 and FPR3 to fully characterize its pharmacological profile.

References

A Comparative Analysis of Randialic Acid B and Current Psoriasis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging psoriasis treatment candidate, Randialic acid B, against established therapeutic agents. The comparison focuses on the mechanism of action, supported by experimental data, to offer a clear perspective on its potential positioning within the current treatment landscape. Given that research on this compound is in the preclinical stage, this guide contrasts its demonstrated effects in in-vitro and in-vivo models with the clinically established outcomes of approved psoriasis therapies.

Executive Summary

Psoriasis is a chronic autoimmune inflammatory skin disease with a complex pathophysiology, primarily driven by the dysregulation of the immune system. Current treatments target various components of the inflammatory cascade with considerable success. This compound, a novel triterpenoid, has emerged as a potential therapeutic agent with a distinct mechanism of action, focusing on the inhibition of neutrophil activation. This guide will delve into the molecular pathways targeted by this compound and other mainstream psoriasis treatments, presenting the available experimental evidence to facilitate a comprehensive comparison.

Data Presentation: A Mechanistic and Efficacy Overview

The following tables summarize the key characteristics of this compound and other major classes of psoriasis treatments. It is crucial to note the difference in the level of evidence: data for this compound is preclinical, while data for other treatments are derived from extensive clinical trials.

Table 1: Comparison of Mechanism of Action and Therapeutic Effects

Treatment ClassSpecific Agent(s)Mechanism of ActionKey Cellular/Molecular TargetPreclinical/Clinical Effects
FPR1 Antagonist This compoundCompetitively inhibits the Formyl Peptide Receptor 1 (FPR1), blocking neutrophil activation and downstream inflammatory signaling.[1][2]NeutrophilsIn a mouse model of psoriasis, it significantly reduced epidermal hyperplasia, desquamation, scaling, and neutrophil skin infiltration.[1][2]
IL-17 Inhibitors Secukinumab, Ixekizumab, BrodalumabNeutralize IL-17A or block the IL-17 receptor, inhibiting the pro-inflammatory effects of IL-17 on keratinocytes and other cells.[3][4]IL-17A, IL-17RAHigh rates of skin clearance (PASI 75, 90, and 100) in patients with moderate to severe plaque psoriasis.[5][6]
IL-23 Inhibitors Guselkumab, Risankizumab, TildrakizumabTarget the p19 subunit of IL-23, preventing its interaction with its receptor and inhibiting the differentiation and activation of Th17 cells.[5][7][8]IL-23Demonstrated high efficacy in achieving significant skin clearance in patients with moderate to severe plaque psoriasis.[5][6]
TNF-α Inhibitors Adalimumab, Etanercept, InfliximabBind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in psoriasis.[9][10][11]TNF-αEffective in treating moderate to severe plaque psoriasis and psoriatic arthritis.[9]
JAK Inhibitors Tofacitinib, DeucravacitinibInhibit Janus kinases (JAKs), intracellular enzymes that mediate the signaling of multiple pro-inflammatory cytokines, including those in the IL-23/IL-17 pathway.[1][12][13]JAK1, JAK2, JAK3, TYK2Orally administered, effective for moderate to severe plaque psoriasis.[1]
PDE4 Inhibitors ApremilastInhibit phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines.[14][15][16]PDE4Orally administered, approved for the treatment of moderate to severe plaque psoriasis.[14][15]

Experimental Protocols

A standardized experimental model is crucial for the initial evaluation of potential psoriasis therapies. The imiquimod-induced psoriasis mouse model is a widely used preclinical model that recapitulates key features of human psoriasis.

Imiquimod-Induced Psoriasis-Like Inflammation in Mice

This model was utilized to evaluate the in-vivo efficacy of this compound.[1][2]

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice are typically used.[17][18]

  • Induction of Psoriasis-Like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for five to six consecutive days.[17][19] This corresponds to 3.125 mg of the active ingredient.[17][19]

  • Treatment: The test compound (e.g., this compound) or vehicle is administered, often topically or systemically, during the imiquimod application period.

  • Assessment of Inflammation: The severity of the skin inflammation is evaluated daily using a modified Psoriasis Area and Severity Index (PASI). This scoring system assesses erythema (redness), scaling, and skin thickness.[18][19]

  • Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.[17]

  • Biomarker Analysis: Skin and systemic samples can be analyzed for the expression of pro-inflammatory cytokines and other relevant biomarkers.[18]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is critical for appreciating the therapeutic rationale of each treatment class. The following diagrams, generated using Graphviz, illustrate these pathways.

This compound: Targeting Neutrophil Activation via FPR1 Inhibition

This compound acts as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1) on neutrophils.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by formylated peptides (from bacteria or damaged mitochondria), triggers a cascade of intracellular signaling leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[6][20][21] By blocking this receptor, this compound prevents these pro-inflammatory activities of neutrophils, which are known to play a pathogenic role in psoriasis.[1][2]

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Formyl Peptides Formyl Peptides FPR1 FPR1 Formyl Peptides->FPR1 Activates This compound This compound This compound->FPR1 Inhibits G_Protein G-Protein (Gi) FPR1->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Calcium Ca²⁺ Mobilization PLC->Calcium Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS) PI3K->Neutrophil_Activation MAPK->Neutrophil_Activation Calcium->Neutrophil_Activation

FPR1 Signaling Pathway and Inhibition by this compound.
The IL-23/IL-17 Axis: A Central Pathway in Psoriasis Pathogenesis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These cells, in turn, produce IL-17, a potent pro-inflammatory cytokine that acts on keratinocytes, leading to hyperproliferation and the production of other inflammatory mediators, creating a self-amplifying inflammatory loop.[5][9][22]

IL23_IL17_Pathway cluster_cells cluster_cytokines cluster_treatments DC Dendritic Cell IL23 IL-23 DC->IL23 Produces Th17 Th17 Cell IL17 IL-17 Th17->IL17 Produces Keratinocyte Keratinocyte Inflammation & Proliferation Inflammation & Proliferation Keratinocyte->Inflammation & Proliferation IL23->Th17 Activates IL17->Keratinocyte Acts on IL23_Inhibitor IL-23 Inhibitors IL23_Inhibitor->IL23 Inhibits IL17_Inhibitor IL-17 Inhibitors IL17_Inhibitor->IL17 Inhibits

The IL-23/IL-17 Signaling Pathway in Psoriasis.
TNF-α, JAK-STAT, and PDE4 Pathways in Psoriasis

Other key inflammatory pathways in psoriasis include those mediated by TNF-α, the JAK-STAT signaling cascade, and the intracellular enzyme PDE4. TNF-α is a pleiotropic cytokine that drives inflammation through multiple mechanisms. The JAK-STAT pathway is a crucial intracellular signaling route for a wide range of cytokines involved in psoriasis. PDE4 regulates intracellular inflammation by controlling cAMP levels.

Other_Psoriasis_Pathways cluster_TNF TNF-α Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_PDE4 PDE4 Pathway TNF TNF-α TNF_Receptor TNF Receptor TNF->TNF_Receptor Binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression TNF_Receptor->Pro-inflammatory Gene Expression TNF_Inhibitor TNF-α Inhibitors TNF_Inhibitor->TNF Inhibits Cytokine Cytokines (e.g., IL-23, IL-12) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription JAK_Inhibitor JAK Inhibitors JAK_Inhibitor->JAK Inhibits PDE4 PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolyzed by Reduced Inflammation Reduced Inflammation cAMP->Reduced Inflammation PDE4_Inhibitor PDE4 Inhibitors PDE4_Inhibitor->PDE4 Inhibits

Overview of TNF-α, JAK-STAT, and PDE4 Signaling Pathways in Psoriasis.

Conclusion and Future Directions

This compound presents a novel therapeutic approach to psoriasis by targeting neutrophil activation through FPR1 antagonism. The preclinical data are promising, suggesting its potential to mitigate key pathological features of the disease. However, it is imperative to underscore that these findings are preliminary. A direct comparison of the efficacy of this compound with established treatments like IL-17, IL-23, and TNF-α inhibitors is not yet possible due to the differing stages of development.

Future research should focus on comprehensive preclinical studies to quantify the dose-dependent effects of this compound and to establish its safety profile. Ultimately, well-designed clinical trials will be necessary to determine its therapeutic efficacy and safety in patients with psoriasis and to understand its potential role in the expanding armamentarium of psoriasis treatments. The unique mechanism of action of this compound may offer a complementary or alternative strategy for patients who do not respond optimally to existing therapies.

References

Unlocking the Potential of Ursolic Acid Derivatives as FPR1 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore the vast chemical space of natural products. Among these, the pentacyclic triterpenoid ursolic acid has emerged as a promising scaffold. Its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, have spurred the synthesis of numerous derivatives to enhance its therapeutic potential. This guide provides a comprehensive comparison of ursolic acid and its derivatives in the context of their interaction with the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response and a promising target for modulating inflammation.

The Role of FPR1 in Inflammation

FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in orchestrating the initial inflammatory response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria. Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense. However, dysregulation of FPR1 signaling can contribute to chronic inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Ursolic Acid and Its Derivatives as FPR1 Antagonists

While a substantial body of research has focused on the synthesis and anti-inflammatory properties of ursolic acid derivatives, direct and systematic structure-activity relationship (SAR) studies on FPR1 are still emerging. However, existing evidence suggests that triterpenoids structurally related to ursolic acid can modulate FPR1 activity.

A key study investigating natural compounds as FPR1 antagonists revealed that while ursolic acid and some of its hydroxylated derivatives inhibited fMLF (a potent FPR1 agonist)-induced superoxide production in neutrophils, their effects might be non-specific. This suggests that these compounds may interact with downstream signaling components rather than directly targeting FPR1.

In contrast, the structurally similar pentacyclic triterpenoid, oleanolic acid, has demonstrated more direct FPR1 antagonistic activity. This provides a valuable starting point for understanding the SAR of this class of compounds.

Quantitative Data on Oleanolic Acid as an FPR1 Antagonist

The following table summarizes the inhibitory activity of oleanolic acid on fMLF-induced calcium mobilization, a key event in FPR1 signaling.

CompoundAssay SystemEndpointIC50 (µM)Reference
Oleanolic AcidHuman NeutrophilsfMLF-induced Ca2+ flux inhibition1.5 ± 0.18
Oleanolic AcidFPR1 HL-60 CellsfMLF-induced Ca2+ flux inhibition14.5 ± 3.3

IC50 values represent the concentration of the compound required to inhibit 50% of the fMLF-induced response.

These findings highlight oleanolic acid as a moderately potent FPR1 antagonist and underscore the potential of the pentacyclic triterpenoid scaffold for the development of novel FPR1-targeting drugs.

Structure-Activity Relationship (SAR) Insights

Although a comprehensive SAR for a series of ursolic acid derivatives on FPR1 is not yet available, we can infer some general principles from the broader anti-inflammatory studies and the data on oleanolic acid:

  • The Pentacyclic Triterpenoid Core: The rigid five-ring structure of ursolic and oleanolic acids appears to be a crucial feature for interaction with FPR1.

  • Modifications at C-3 and C-28: Many synthetic efforts have focused on modifying the hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position of the ursolic acid scaffold. These modifications have been shown to significantly impact the anti-inflammatory and cytotoxic activities of the derivatives. The nature and size of the substituents at these positions likely influence the binding affinity and selectivity for FPR1.

  • Importance of Specificity: The observation that some ursolic acid derivatives may act non-specifically on downstream pathways emphasizes the need for careful experimental design to confirm direct FPR1 antagonism.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the activity of compounds on FPR1.

Calcium Mobilization Assay

This assay is a primary functional screen to identify agonists and antagonists of Gq-coupled GPCRs like FPR1.

Principle: Activation of FPR1 by an agonist leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells stably transfected with human FPR1 (FPR1 HL-60 cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Loading: Cells are harvested, washed, and resuspended in a buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Antagonist Pre-incubation: The dye-loaded cells are then incubated with varying concentrations of the test compounds (ursolic acid derivatives) for a specified period.

  • Agonist Stimulation: The baseline fluorescence is recorded, and then a specific FPR1 agonist, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), is added to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer.

  • Data Analysis: The inhibitory effect of the test compounds is calculated as the percentage reduction in the fMLF-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant, a hallmark of FPR1 activation.

Principle: FPR1 activation in neutrophils induces cytoskeletal rearrangements and cellular polarization, leading to migration along a chemotactic gradient.

Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower compartment separated by a microporous membrane.

  • Loading: The lower wells are filled with a medium containing the FPR1 agonist fMLF. The upper wells are loaded with the isolated neutrophils that have been pre-incubated with different concentrations of the test compounds or a vehicle control.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • Cell Quantification: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase or by staining and counting the cells under a microscope.

  • Data Analysis: The inhibitory effect of the compounds on chemotaxis is expressed as the percentage reduction in the number of migrated cells compared to the vehicle control.

Visualizing the FPR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand fMLF (Agonist) FPR1 FPR1 Ligand->FPR1 Antagonist Ursolic Acid Derivative (Antagonist) Antagonist->FPR1 G_protein Gαq/i & Gβγ FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Responses (Chemotaxis, ROS production, Degranulation) Ca_release->Cell_Response PKC->Cell_Response MAPK MAPK (ERK1/2) PI3K->MAPK Activates MAPK->Cell_Response

Caption: FPR1 Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of Ursolic Acid Derivatives Ca_Assay Calcium Mobilization Assay (FPR1-expressing cells) Synthesis->Ca_Assay Test Compounds Chemotaxis_Assay Chemotaxis Assay (Primary Neutrophils) Synthesis->Chemotaxis_Assay Test Compounds Binding_Assay Radioligand Binding Assay (Competitive binding with [³H]fMLF) Synthesis->Binding_Assay Test Compounds IC50_Determination IC50 / Ki Determination Ca_Assay->IC50_Determination Chemotaxis_Assay->IC50_Determination Binding_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The exploration of ursolic acid derivatives as modulators of FPR1 is a promising avenue for the discovery of novel anti-inflammatory therapeutics. While direct and comprehensive SAR data remains limited, the antagonistic activity of the structurally related oleanolic acid provides a strong rationale for further investigation. Future research should focus on the systematic synthesis and evaluation of a library of ursolic acid derivatives with diverse modifications at key positions. Such studies, employing the detailed experimental protocols outlined in this guide, will be instrumental in elucidating the precise structural requirements for potent and selective FPR1 antagonism. Ultimately, this knowledge will pave the way for the development of new and effective treatments for a wide range of inflammatory disorders.

Evaluating the Specificity of Randialic Acid B for FPR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Randialic acid B's specificity for the Formyl Peptide Receptor 1 (FPR1), a crucial G protein-coupled receptor involved in the innate immune response. By objectively comparing its performance with other known FPR1 ligands and presenting supporting experimental data, this document aims to inform research and drug development efforts targeting neutrophilic inflammatory diseases.

Executive Summary

This compound, a triterpenoid derived from the traditional medicinal plant Ilex kaushue, has been identified as a selective and competitive antagonist of FPR1.[1][2] Experimental evidence indicates that it effectively blocks FPR1-mediated downstream signaling pathways, including calcium mobilization and the activation of Akt and MAPKs, in human neutrophils.[1][2] This targeted action prevents neutrophil activation, including reactive oxygen species (ROS) production, elastase release, and CD11b expression, without affecting responses triggered by non-FPR1 agonists. While direct quantitative comparisons of potency (e.g., IC50, Ki) for this compound are not publicly available in the cited literature, its qualitative profile suggests a high degree of specificity for FPR1, presenting it as a promising candidate for therapeutic development in conditions such as psoriasis.[1][2]

Comparative Analysis of FPR1 Ligands

The following tables summarize the available quantitative data for key FPR1 ligands to provide a context for evaluating this compound.

Table 1: Potency of FPR1 Antagonists

CompoundTypeAssayCell TypeIC50 / Ki
This compound Competitive AntagonistNot specifiedHuman neutrophils, THP-1 cells, hFPR1-transfected HEK293 cellsData not available
Tomentosolic acid Competitive AntagonistNot specifiedHuman neutrophils, THP-1 cells, hFPR1-transfected HEK293 cellsData not available
Cyclosporin H Competitive AntagonistReceptor BindingHL-60 membranesKi: 0.1 µM
Functional (Superoxide formation)Human neutrophilsIC50: 0.7 µM
Compound 10 (chromone derivative) Competitive AntagonistReceptor BindingFPR1-HL60 and FPR1-RBL cellsKi: ~100 nM

Table 2: Potency of FPR1 Agonists

CompoundTypeAssayCell TypeEC50
fMLF (N-Formylmethionyl-leucyl-phenylalanine) AgonistCalcium MobilizationHuman neutrophils~20 nM
ChemotaxisdHL-60 cellsPicomolar to low nanomolar range
Superoxide ProductiondHL-60 cellsNanomolar to micromolar range

Experimental Methodologies

The evaluation of this compound's specificity for FPR1 relies on a suite of established in vitro assays. The detailed protocols for these key experiments are outlined below.

Calcium Mobilization Assay

This assay is fundamental for assessing the activation of Gq-coupled receptors like FPR1, which signal through the release of intracellular calcium stores.

Principle: FPR1 activation by an agonist triggers a signaling cascade leading to the release of Ca2+ from the endoplasmic reticulum into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) is detected by a calcium-sensitive fluorescent dye. Antagonists are identified by their ability to inhibit the agonist-induced calcium flux.

Protocol:

  • Cell Preparation: Human neutrophils are isolated from peripheral blood or FPR1-expressing cell lines (e.g., HL-60, HEK293) are cultured.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or a vehicle control.

  • Agonist Stimulation: A known FPR1 agonist (e.g., fMLF) is added to the cell suspension.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

  • Data Analysis: The inhibition of the agonist-induced calcium response by the antagonist is used to calculate the IC50 value.

Chemotaxis Assay

This assay measures the ability of a compound to either induce or inhibit the directed migration of cells, a key function mediated by FPR1.

Principle: Neutrophils migrate along a concentration gradient of a chemoattractant. The chemotactic response to an FPR1 agonist can be blocked by a specific antagonist.

Protocol:

  • Cell Preparation: Human neutrophils are isolated and resuspended in an appropriate assay medium.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a medium containing the FPR1 agonist (e.g., fMLF).

  • Cell Treatment: Neutrophils are pre-incubated with the test antagonist (e.g., this compound) or a vehicle control.

  • Cell Seeding: The treated neutrophils are placed in the upper chamber of the migration plate.

  • Incubation: The plate is incubated at 37°C to allow cell migration through the porous membrane towards the agonist in the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, staining, or a plate-based viability assay.

  • Data Analysis: The inhibitory effect of the antagonist on cell migration is determined by comparing the number of migrated cells in the treated versus control groups.

Receptor Binding Assay

This assay directly measures the ability of a compound to compete with a known ligand for binding to the FPR1 receptor.

Principle: A radiolabeled or fluorescently-labeled FPR1 ligand is incubated with cells or membranes expressing FPR1. The ability of an unlabeled test compound (e.g., this compound) to displace the labeled ligand is measured, providing information about its binding affinity (Ki).

Protocol:

  • Preparation of FPR1 Source: Membranes from cells overexpressing FPR1 (e.g., transfected HEK293 cells) or whole cells (e.g., neutrophils) are used.

  • Competitive Binding: The FPR1 source is incubated with a fixed concentration of a labeled FPR1 ligand (e.g., [3H]fMLF or a fluorescently tagged ligand) in the presence of varying concentrations of the unlabeled competitor (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free ligands are then separated, typically by rapid filtration through a glass fiber filter for membrane preparations or by centrifugation and washing for whole cells.

  • Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by FPR1 and a typical experimental workflow for evaluating ligand specificity.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Ligand Randialic acid B (Antagonist) Ligand->FPR1 Blocks Agonist fMLF (Agonist) Agonist->FPR1 Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Akt->MAPK MAPK->Chemotaxis ROS ROS Production MAPK->ROS Degranulation Degranulation MAPK->Degranulation Experimental_Workflow start Hypothesis: This compound is an FPR1-specific antagonist binding_assay Receptor Binding Assay (Competitive displacement of labeled ligand) start->binding_assay functional_assays Functional Assays start->functional_assays conclusion Conclusion: Evaluate specificity and potency of this compound for FPR1 binding_assay->conclusion ca_assay Calcium Mobilization Assay (Inhibition of fMLF-induced Ca²⁺ flux) functional_assays->ca_assay chemotaxis_assay Chemotaxis Assay (Inhibition of fMLF-induced migration) functional_assays->chemotaxis_assay downstream_assays Downstream Signaling Assays (e.g., ROS, elastase release) functional_assays->downstream_assays specificity_assays Specificity Assays (Test against other receptors/agonists) ca_assay->specificity_assays chemotaxis_assay->specificity_assays downstream_assays->specificity_assays specificity_assays->conclusion

References

A Head-to-Head Comparison of Natural vs. Synthetic FPR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formyl peptide receptor 1 (FPR1) has emerged as a significant therapeutic target in a variety of inflammatory diseases and cancer.[1][2] As a G-protein coupled receptor primarily expressed on immune cells like neutrophils and macrophages, its activation triggers a cascade of inflammatory responses.[1][3] Consequently, the development of FPR1 inhibitors has garnered considerable interest, with both natural and synthetic compounds being explored for their therapeutic potential. This guide provides an objective comparison of the performance of these two classes of inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison: Natural vs. Synthetic Inhibitors

The landscape of FPR1 inhibitors is diverse, encompassing a wide array of chemical scaffolds.[4] Natural products, including cyclic peptides, flavonoids, and terpenoids, have been identified as possessing FPR1 inhibitory activity.[4][5] Alongside these, medicinal chemistry efforts have led to the development of potent and selective synthetic inhibitors.[4][6]

While both natural and synthetic compounds have shown promise, they exhibit distinct characteristics in terms of potency, selectivity, and mechanism of action. The following tables summarize the quantitative data for representative natural and synthetic FPR1 inhibitors based on available literature.

Quantitative Data Summary

Table 1: Performance of Natural FPR1 Inhibitors

CompoundClassSourcePotency (IC50/Ki)SelectivityMechanism of ActionReference(s)
Cyclosporine HCyclic PeptideTolypocladium inflatum (fungus)IC50: ~100 nMHigh for FPR1 over FPR2Competitive Antagonist[4]
Cyclosporine ACyclic PeptideTolypocladium inflatum (fungus)IC50: ~1.8 µMHigh for FPR1 over FPR2Competitive Antagonist[4]
Oleanolic AcidTriterpenePlantsInhibits Ca2+ fluxNot fully characterizedPotential direct FPR1 antagonist[4]
Biochanin AIsoflavonePlantsInhibits Ca2+ fluxNot a direct binding inhibitorIndirect inhibition of downstream signaling[4]

Table 2: Performance of Synthetic FPR1 Inhibitors

CompoundClassPotency (IC50/Ki)SelectivityMechanism of ActionReference(s)
ICT12035PyrazoleIC50: 30 nM (Calcium mobilization)Selective for FPR1Antagonist[7][8]
Compound 10 (a 4H-chromen-4-one derivative)ChromoneKi: ~100 nMSpecific for FPR1 over FPR2, FPR3, CXCR1Competitive Antagonist[9]
Boc-2 (Boc-FLFLF)Peptide derivativeNot specified in provided abstractsPan-antagonist (FPR1/FPR2)Antagonist[4]

Signaling Pathways and Experimental Evaluation

Understanding the mechanism of FPR1 activation and inhibition is crucial for the development of effective therapeutics. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating FPR1 inhibitors.

FPR1 Signaling Pathway

Activation of FPR1 by agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLF) initiates a signaling cascade through G-proteins.[3][10] This leads to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in increased intracellular calcium levels, activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), and ultimately, cellular responses like chemotaxis, degranulation, and superoxide production.[3][10]

FPR1_Signaling_Pathway FPR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, Superoxide Production) Ca2->Cellular_Response PKC->Cellular_Response MAPK MAPK PI3K->MAPK Activates MAPK->Cellular_Response Agonist Agonist (e.g., fMLF) Agonist->FPR1 Binds to Inhibitor Inhibitor (Natural/Synthetic) Inhibitor->FPR1 Blocks Experimental_Workflow Experimental Workflow for FPR1 Inhibitor Evaluation cluster_screening Screening cluster_characterization Characterization cluster_validation Validation Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Binding_Assay Binding Affinity (Ki) Dose_Response->Binding_Assay Selectivity_Assay Selectivity Profiling (vs. FPR2, FPR3, etc.) Binding_Assay->Selectivity_Assay Functional_Assays Functional Assays (Chemotaxis, Degranulation) Selectivity_Assay->Functional_Assays In_Vivo_Models In Vivo Efficacy Models Functional_Assays->In_Vivo_Models

References

Assessing the Therapeutic Index of Randialic Acid B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of Randialic acid B against established psoriasis treatments: Methotrexate, Cyclosporine, and Adalimumab. Due to the early stage of research, specific quantitative data for the therapeutic index, IC50, and LD50 of this compound are not yet publicly available. This guide, therefore, focuses on the available preclinical data for this compound and compares it with the established profiles of the comparator drugs, alongside detailed experimental protocols for assessing therapeutic index.

Executive Summary

This compound, a natural triterpenoid, has emerged as a promising therapeutic candidate for inflammatory diseases, particularly psoriasis, due to its targeted mechanism as a Formyl Peptide Receptor 1 (FPR1) antagonist.[1][2] Understanding its therapeutic index is paramount for its progression in the drug development pipeline. This guide provides a framework for this assessment by comparing its known characteristics with those of standard-of-care psoriasis therapies. While a definitive therapeutic index for this compound is yet to be determined, this guide outlines the necessary experimental approaches and provides a comparative context using established medicines.

Data Presentation: Comparative Analysis

The following table summarizes the available data for this compound and the comparator drugs. It is important to note the absence of specific LD50 and therapeutic index values for this compound, highlighting a critical gap in the current research.

Parameter This compound Methotrexate Cyclosporine Adalimumab
Mechanism of Action Formyl Peptide Receptor 1 (FPR1) antagonist.[1][2]Dihydrofolate reductase inhibitor, leading to inhibition of DNA synthesis and T-cell proliferation.[3][4][5][6]Calcineurin inhibitor, leading to reduced interleukin-2 production and inhibition of T-cell activation.[7][8][9]Monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α).[10][11][12][13][14]
Therapeutic Indication Psoriasis (preclinical).[1][2]Moderate to severe psoriasis, psoriatic arthritis, rheumatoid arthritis.[15][16]Severe, recalcitrant plaque psoriasis.[17]Moderate to severe chronic plaque psoriasis.[10][18][19][20]
IC50 (Therapeutic Target) Data not available. Preclinical studies show selective inhibition of neutrophil activity at 0.1-3 µM.[12]Data not available in the context of a specific IC50 for psoriasis.In vitro studies show IC50 for lymphocyte sensitivity to Cyclosporine can be determined to predict therapeutic success.[21]Data not available in the context of a specific IC50 for psoriasis.
LD50 Data not available.Data not available in the context of psoriasis.Data not available in the context of psoriasis.Data not available.
Therapeutic Index Data not available.Narrow.Narrow.Wide (inferred from clinical use).
Effective Dose/Concentration Data not available.Typically 7.5-25 mg once weekly for psoriasis.[22]Typically 2.5-5 mg/kg/day for severe psoriasis.[17]40 mg every other week for psoriasis. A minimally effective serum level is suggested to be 3.2 μg/ml, with a therapeutic plateau around 7 μg/ml.[23]
Cytotoxicity on Normal Cells Data not available. Triterpenes like betulinic acid have shown selective cytotoxicity to tumor cells over normal cells.[24]Can be toxic to rapidly dividing normal cells.Potential for nephrotoxicity and hypertension.Generally well-tolerated, but can increase the risk of infections.[18]

Experimental Protocols

The determination of a therapeutic index requires a series of well-defined in vitro and in vivo experiments. The following protocols outline the standard methodologies.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50) in both cancerous and normal cell lines. This helps in assessing the compound's selectivity.

1. Cell Culture:

  • Culture relevant cell lines (e.g., HaCaT keratinocytes for psoriasis, primary human dermal fibroblasts for normal cells) in appropriate media and conditions.

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and comparator drugs for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

3. Lactate Dehydrogenase (LDH) Assay:

  • This assay measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.

  • Follow a similar cell seeding and treatment protocol as the MTT assay.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

In Vivo Toxicity Studies (Acute Toxicity)

Objective: To determine the median lethal dose (LD50) of the compound in an animal model.

1. Animal Model:

  • Use a suitable animal model, typically rodents (e.g., mice or rats), with both male and female animals.

2. Administration:

  • Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Start with a limit test of a high dose (e.g., 2000 mg/kg). If no mortality is observed, the LD50 is considered to be above this dose.

  • If mortality occurs, conduct a full acute toxicity study with multiple dose groups.

3. Observation:

  • Observe the animals for a period of 14 days for signs of toxicity, including changes in behavior, weight, and any adverse reactions.

  • Record mortality in each dose group.

4. Calculation of LD50:

  • Use statistical methods (e.g., probit analysis) to calculate the LD50 value.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_therapeutic_index Therapeutic Index Assessment cell_culture Cell Culture (e.g., Keratinocytes, Fibroblasts) cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) cell_culture->cytotoxicity_assays ic50_determination IC50 Determination cytotoxicity_assays->ic50_determination therapeutic_index Therapeutic Index (LD50 / ED50) ic50_determination->therapeutic_index Informs Efficacy animal_model Animal Model Selection (e.g., Mice, Rats) dose_administration Dose Administration (e.g., Oral, IP) animal_model->dose_administration toxicity_observation Toxicity Observation (14 days) dose_administration->toxicity_observation ld50_calculation LD50 Calculation toxicity_observation->ld50_calculation ld50_calculation->therapeutic_index signaling_pathway ligand N-formyl peptides (Ligand) fpr1 FPR1 Receptor ligand->fpr1 Activates randialic_acid_b This compound randialic_acid_b->fpr1 Competitively Inhibits downstream Downstream Signaling (Ca2+ mobilization, Akt/MAPK activation) fpr1->downstream inflammation Inflammatory Response (e.g., in Psoriasis) downstream->inflammation therapeutic_index_comparison cluster_high_ti High Therapeutic Index (Safer) cluster_low_ti Low Therapeutic Index (Less Safe) cluster_compounds Compounds wide_margin Wide margin between effective and toxic doses narrow_margin Narrow margin between effective and toxic doses randialic_acid_b This compound (Therapeutic Index Unknown) randialic_acid_b->wide_margin Hypothesized Goal comparators Methotrexate, Cyclosporine (Narrow Therapeutic Index) comparators->narrow_margin adalimumab Adalimumab (Wider Therapeutic Index) adalimumab->wide_margin

References

Validating Molecular Docking Predictions: A Comparative Guide for Randialic Acid B and FPR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating molecular docking predictions, using the interaction between Randialic acid B (RAB), a novel antagonist, and the Formyl Peptide Receptor 1 (FPR1) as a case study. FPR1, a G-protein coupled receptor, is a key player in inflammatory responses, making it a prime target for therapeutic intervention. While molecular docking provides valuable predictive insights into ligand-receptor interactions, experimental validation is crucial to confirm these computational hypotheses.

Comparing Predictive and Experimental Data

Molecular docking simulations predict the binding affinity and interaction points of a ligand within a receptor's binding pocket. These predictions, such as binding energy and key amino acid residues, can then be tested and corroborated through various in vitro and in vivo experiments.

ParameterMolecular Docking Prediction (Representative)Experimental Validation (this compound)Alternative Compound (Cyclosporin H)
Binding Affinity Estimated Binding Energy (kcal/mol)IC50 (Ca2+ Mobilization): ~5-16 µM[1] Ki (Binding Assay): Not ReportedIC50 (NADPH-oxidase): 472 nM[2] Ki (Binding Assay): ~1.4 nM
Mechanism of Action Predicted binding pose and interacting residuesCompetitive Antagonist[3]Competitive Antagonist / Inverse Agonist
Downstream Signaling Inferred from binding site locationInhibition of Ca2+ mobilization, Akt and MAPK phosphorylation[3]Inhibition of Ca2+ flux and enzyme release

Note: As a specific molecular docking study for this compound was not publicly available, representative data from docking of other small molecule antagonists to FPR1 is used for illustrative purposes. Key interacting residues for FPR1 antagonists often include Thr177, Tyr257, and Thr265[4].

Experimental Validation Workflows

A typical workflow to validate the predicted interaction of a compound like this compound with FPR1 involves a series of assays to confirm binding and functional effects.

G cluster_0 Computational Prediction cluster_1 Experimental Validation mol_dock Molecular Docking of This compound with FPR1 binding_assay Competitive Binding Assay mol_dock->binding_assay Predicts Binding ca_flux Calcium Mobilization Assay binding_assay->ca_flux Confirms Binding & Antagonism downstream Downstream Signaling Assay (p-Akt/p-ERK Western Blot) ca_flux->downstream Confirms Functional Effect FPR1_Signaling agonist FPR1 Agonist (e.g., fMLF) fpr1 FPR1 agonist->fpr1 rab This compound (Antagonist) rab->fpr1 g_protein G-protein (Gi) fpr1->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pi3k PI3K g_protein->pi3k activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release mapk MAPK Cascade (ERK1/2) dag->mapk cellular_response Cellular Responses (Chemotaxis, Degranulation) ca_release->cellular_response akt Akt (Protein Kinase B) pi3k->akt activates akt->cellular_response mapk->cellular_response

References

Safety Operating Guide

Proper Disposal of Randialic Acid B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Randialic acid B, ensuring the safety of personnel and environmental protection.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary procedures, emphasizing safety and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal method is to consign the material to an approved waste disposal plant[1].

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Essential Precautionary Statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data for this compound:

PropertyValueReference
Molecular FormulaC30H46O3[1]
Molecular Weight454.68 g/mol [1]
CAS Number14021-14-8[1]
Storage (Powder)-20°C[1]
Storage (in Solvent)-80°C[1]
Experimental Protocols: Disposal Procedures

The following step-by-step instructions outline the approved disposal process for this compound. In-laboratory treatment, such as neutralization for sewer disposal, is not recommended due to the compound's high aquatic toxicity[1][2][3].

Step 1: Segregation of Waste

Proper segregation is the first critical step in hazardous waste management.

  • Solid Waste:

    • Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, contaminated bench paper) in a designated, properly labeled hazardous waste container.

    • Do not mix with general laboratory trash or other incompatible chemical waste[4].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible waste container[2][4].

    • Organic acids should be segregated from inorganic acids and other waste streams to prevent accidental reactions[4].

    • Never dispose of liquid waste containing this compound down the drain[4].

Step 2: Packaging and Labeling

Correct packaging and labeling are essential for the safety of waste handlers and for regulatory compliance.

  • Container Selection:

    • Use containers that are in good condition, with no cracks or signs of deterioration, and have a secure screw-top cap[2].

    • The container material must be compatible with the chemical waste; for acidic organic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable[2][5].

  • Container Filling:

    • Fill liquid waste containers to no more than 75-80% of their capacity to allow for vapor expansion and to prevent spills[4].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

    • Indicate the approximate concentration and quantity of the waste.

Step 3: Storage of Waste

Pending collection, hazardous waste must be stored safely.

  • Store waste containers in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition[1].

  • Ensure that the storage area is secure and only accessible to authorized personnel.

  • Store incompatible waste types separately to prevent accidental mixing[4].

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

  • Arrange for a scheduled pickup with your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

  • Do not attempt to transport hazardous waste off-site yourself.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Packaging & Labeling cluster_3 Storage cluster_4 Disposal A This compound (Solid or in Solution) B Solid Waste Container (e.g., contaminated PPE, glassware) A->B C Liquid Waste Container (e.g., solutions with this compound) A->C D Seal and Label Container 'Hazardous Waste - this compound' B->D C->D E Store in Designated Hazardous Waste Area D->E F Collection by Approved Waste Disposal Service E->F

Caption: Waste Disposal Workflow for this compound.

cluster_0 Initial Assessment cluster_1 Key Hazard Consideration cluster_2 Disposal Pathway start Generated Randialic Acid B Waste is_toxic Is it very toxic to aquatic life? start->is_toxic no_drain Do NOT dispose down the drain is_toxic->no_drain Yes approved_plant Dispose via an approved waste disposal plant is_toxic->approved_plant Yes

Caption: Decision Pathway for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Randialic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for Randialic acid B, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and proper logistical management of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment protocols is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.[1]
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorRequired when handling powder to avoid inhalation of dust particles.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Safe Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure an accessible safety shower and eye wash station are nearby.[1]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.[1]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the designated handling area.[1]

Storage Conditions

Store this compound according to its form to ensure stability.

Table 2: Storage Recommendations

FormStorage TemperatureDurationContainer
Powder-20°C2 yearsTightly sealed container[1]
In DMSO4°C2 weeksTightly sealed container
In DMSO-80°C6 monthsTightly sealed container

Keep containers in a dry, well-ventilated place away from direct sunlight and sources of ignition.[1]

Disposal Plan

This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental contamination.[1]

Step-by-Step Disposal Protocol
  • Containment : Collect any spillage of this compound immediately.[1]

  • Waste Classification : Treat all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), as hazardous chemical waste.

  • Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazards.

  • Approved Disposal : Dispose of the contents and the container at an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Signaling Pathway

This compound is a known antagonist of the formyl peptide receptor 1 (FPR1), a key receptor in neutrophil activation.[2][3]

Cited Experimental Methodologies
  • Inhibition of Superoxide Anion Generation : This can be measured using the ferricytochrome c reduction assay. In this procedure, neutrophils are pre-treated with this compound or a control, then stimulated to induce a respiratory burst. The inhibition of superoxide production is quantified by the reduction in ferricytochrome c.[4]

  • Cell Viability Assay : To assess cytotoxicity, a lactate dehydrogenase (LDH) release assay can be performed. This method measures the amount of LDH released from damaged cells into the supernatant, providing an indication of cell membrane integrity.[4]

Signaling Pathway of FPR1 Inhibition by this compound

The following diagram illustrates the mechanism by which this compound inhibits the FPR1 signaling pathway.

FPR1_Inhibition cluster_cell Neutrophil cluster_downstream Downstream Signaling cluster_response Cellular Response FPR1 FPR1 Ca_mob Ca²⁺ Mobilization FPR1->Ca_mob Initiates Akt_act Akt Activation FPR1->Akt_act MAPK_act MAPK Activation FPR1->MAPK_act Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 Binds & Activates RAB This compound RAB->FPR1 Competitively Inhibits ROS ROS Production Ca_mob->ROS Elastase Elastase Release Akt_act->Elastase CD11b CD11b Expression MAPK_act->CD11b

Caption: Competitive inhibition of FPR1 by this compound, blocking downstream signaling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.